3-Azabicyclo[3.1.0]hexan-1-amine
Description
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-5-1-4(5)2-7-3-5/h4,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBVRERINNDIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620999 | |
| Record name | 3-Azabicyclo[3.1.0]hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769916-87-2 | |
| Record name | 3-Azabicyclo[3.1.0]hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexan-1-amine: A Conformationally Restricted Diamine for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Azabicyclo[3.1.0]hexan-1-amine. As a conformationally restricted diamine, this bicyclic scaffold has garnered significant interest within the medicinal chemistry and drug development communities. Its rigid framework offers a unique platform for the spatial presentation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for various biological targets. This document will delve into the nuanced stereochemistry of the molecule, explore established and potential synthetic routes, and highlight its role in the development of novel therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and opioid receptor modulators. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of this important chemical entity.
Introduction: The Significance of Conformational Restriction in Drug Design
The concept of pre-organizing a ligand into a bioactive conformation is a cornerstone of modern drug design. By reducing the entropic penalty upon binding to a biological target, conformationally restricted scaffolds can lead to a significant increase in binding affinity and efficacy.[1] 3-Azabicyclo[3.1.0]hexan-1-amine is an exemplary member of this class of molecules, often referred to as "rigid diamines."[1]
The 3-azabicyclo[3.1.0]hexane framework is a valuable structural motif found in a number of natural products and has been incorporated into various pharmaceuticals and key intermediates.[2] Its inherent rigidity and defined spatial arrangement of the two amine functionalities make it an attractive scaffold for medicinal chemists to probe the chemical space of a target protein with high precision. The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological properties, making it a versatile building block in the quest for novel therapeutics.
Chemical Structure and Physicochemical Properties
Core Structure and Stereochemistry
3-Azabicyclo[3.1.0]hexan-1-amine possesses a fused bicyclic system consisting of a pyrrolidine ring and a cyclopropane ring. This fusion results in a rigid, V-shaped molecule. The presence of two stereocenters at the bridgehead carbons (C1 and C5) and the carbon bearing the primary amine (C1) gives rise to multiple possible stereoisomers. The specific stereochemistry of the molecule is crucial for its biological activity and is a key consideration in its synthesis and application.
The Chemical Abstracts Service (CAS) has assigned the number 769916-87-2 to the racemic form of 3-Azabicyclo[3.1.0]hexan-1-amine.[3] The (1S,5R) enantiomer is also commercially available, often as its dihydrochloride salt.[4]
Key Identifiers:
| Identifier | Value | Source(s) |
| Chemical Name | 3-Azabicyclo[3.1.0]hexan-1-amine | [3] |
| CAS Number | 769916-87-2 (racemate) | [3] |
| Molecular Formula | C₅H₁₀N₂ | [5] |
| Molecular Weight | 98.15 g/mol | [5] |
| Canonical SMILES | C1C2C1(CNC2)N | [6] |
| InChI Key | LFBVRERINNDIEJ-UHFFFAOYSA-N (racemate) | [6] |
Physicochemical Properties
Experimentally determined physicochemical data for 3-Azabicyclo[3.1.0]hexan-1-amine is not extensively reported in peer-reviewed literature. However, data for related compounds and computational predictions provide valuable insights. The presence of two amine groups suggests that the molecule will exhibit basic properties and will be readily protonated to form salts. Its rigid, saturated structure contributes to a high fraction of sp³-hybridized carbons, a desirable feature in modern drug discovery for improving solubility and metabolic stability.
Computed Properties of (1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine:
| Property | Value | Source(s) |
| XLogP3 | -1.1 | [6] |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bond Count | 0 | [6] |
Note: These values are computationally predicted and should be used as an estimation.
Synthesis of 3-Azabicyclo[3.1.0]hexan-1-amine and its Derivatives
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold is a topic of considerable interest, with numerous methods reported in the literature. These strategies can be broadly categorized into the construction of the bicyclic system from acyclic precursors or the modification of existing ring systems.[7][8][9]
General Synthetic Strategies
A common and versatile approach to the 3-azabicyclo[3.1.0]hexane core involves the cyclopropanation of maleimide derivatives. For instance, palladium-catalyzed reactions of maleimides with N-tosylhydrazones have been shown to produce a variety of 3-azabicyclo[3.1.0]hexane derivatives in high yields.[8] Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, which allows for the stereoselective construction of the bicyclic system.[2]
Plausible Synthesis of 3-Azabicyclo[3.1.0]hexan-1-amine
Conceptual Synthetic Workflow:
Caption: Plausible synthetic workflow for 3-Azabicyclo[3.1.0]hexan-1-amine.
Protocol for Boc Deprotection (General Procedure):
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a standard transformation in organic synthesis, typically achieved under acidic conditions.[7]
-
Dissolution: Dissolve the Boc-protected amine, tert-butyl (3-azabicyclo[3.1.0]hexan-1-yl)carbamate, in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol), to the reaction mixture.[9]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the excess acid and solvent. The resulting crude product, often the hydrochloride or trifluoroacetate salt of the amine, can be further purified by recrystallization or chromatography if necessary.
-
Neutralization (Optional): To obtain the free amine, the salt can be neutralized with a suitable base, such as sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show a complex pattern of signals in the aliphatic region corresponding to the protons of the bicyclic core. The protons on the cyclopropane ring would likely appear at a higher field (lower ppm) due to the ring strain. The protons adjacent to the nitrogen atoms would be shifted downfield. The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show five distinct signals for the five carbon atoms of the bicyclic framework. The carbons of the cyclopropane ring would be expected to resonate at a relatively high field.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the primary amine and a secondary amine N-H stretch. C-H stretching vibrations for the sp³ hybridized carbons would be observed below 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (98.15 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the bicyclic ring system.
Applications in Drug Discovery and Medicinal Chemistry
The rigid structure of 3-Azabicyclo[3.1.0]hexan-1-amine makes it a highly valuable scaffold in the design of potent and selective therapeutic agents.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
One of the most notable applications of this scaffold is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. By incorporating the 3-azabicyclo[3.1.0]hexane moiety into the P2 region of 2-cyanopyrrolidine-based inhibitors, researchers have developed novel and potent drug candidates. The conformationally restricted nature of the bicyclic system allows for optimal interactions with the active site of the DPP-IV enzyme.
Opioid Receptor Ligands
Derivatives of 3-azabicyclo[3.1.0]hexane have also been investigated as ligands for opioid receptors. The defined spatial orientation of substituents on the bicyclic core allows for the design of compounds with high affinity and selectivity for specific opioid receptor subtypes, which is crucial for developing analgesics with improved side-effect profiles.
Logical Relationship of Scaffold to Application:
Caption: The relationship between the scaffold's properties and its applications.
Conclusion and Future Perspectives
3-Azabicyclo[3.1.0]hexan-1-amine stands out as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity provides a powerful tool for the design of highly potent and selective ligands for a variety of biological targets. While the synthesis of this and related bicyclic systems can be challenging, the potential therapeutic benefits offered by these structures continue to drive innovation in synthetic methodology.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of substituted 3-azabicyclo[3.1.0]hexane derivatives. Furthermore, the application of this scaffold is expected to expand beyond its current uses as our understanding of its structure-activity relationships for different target classes grows. The continued exploration of this unique chemical entity holds great promise for the discovery of next-generation therapeutics.
References
-
Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
-
RSC Publishing. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 3-azabicyclo[3.1.0]hexan-1-amine | CAS#:769916-87-2. Retrieved from [Link]
-
PubChem. (1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine. Retrieved from [Link]
-
J&K Scientific. (2020, September 17). tert-Butyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate | 204991-14-0. Retrieved from [Link]
-
Chemspace. (1S,5R)-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride. Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. (1S,5R)-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride - C5H12Cl2N2 | CSSB20963526992 [chem-space.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine | C5H10N2 | CID 11008378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
3-Azabicyclo[3.1.0]hexan-1-amine: A Conformationally Restricted Building Block for Precision Ligand Design
This guide serves as a definitive technical resource on 3-Azabicyclo[3.1.0]hexan-1-amine , a high-value, conformationally restricted scaffold used to optimize pharmacokinetic and pharmacodynamic profiles in modern drug discovery.
Executive Summary
In the optimization of small-molecule therapeutics, controlling the spatial orientation of functional groups is paramount. 3-Azabicyclo[3.1.0]hexan-1-amine represents a privileged scaffold that fuses a pyrrolidine ring with a cyclopropane moiety. Unlike flexible linear amines or simple pyrrolidines, this bicyclic core rigidly fixes the nitrogen vectors, reducing the entropic penalty of binding and often enhancing selectivity for targets such as Janus Kinases (JAK) , USP30 , and GPCRs . This guide details the physicochemical rationale, synthetic accessibility, and application protocols for this building block.
Structural & Physicochemical Rationale[1]
The utility of 3-azabicyclo[3.1.0]hexan-1-amine lies in its ability to "freeze" bioactive conformations that are transient in flexible analogs.
Conformational Locking
The fusion of the three-membered cyclopropane ring to the five-membered pyrrolidine ring creates a rigid bicyclic system that predominantly adopts a boat-like conformation .
-
Vector Definition: The C1-amine (bridgehead) is held in a fixed orientation relative to the N3-amine (secondary ring nitrogen). This defines a precise distance and angle between two potential pharmacophores (e.g., a hydrogen bond donor at C1 and a basic center at N3).
-
Entropic Advantage: By pre-organizing the molecule into a bioactive conformation, the ligand suffers less entropy loss upon binding to the protein active site, potentially improving potency (
).
Basicity and Metabolic Stability
-
pKa Modulation: The bridgehead amine (C1-NH2) exhibits distinct basicity compared to standard primary amines due to the increased s-character of the cyclopropane carbon bonds. This can be exploited to fine-tune permeability and solubility.
-
Metabolic Blockade: The cyclopropane ring protects the adjacent carbons from metabolic oxidation (e.g., by CYP450s), a common liability in simple pyrrolidine or piperidine rings.
Comparison of Scaffolds
| Feature | Pyrrolidine | 3-Azabicyclo[3.1.0]hexane | Benefit of Bicyclic |
| Conformation | Flexible envelope | Rigid Boat | High target selectivity |
| C1-Vector | Rotatable | Fixed | Defined pharmacophore |
| Metabolic Liability | High ( | Low (Steric/Electronic shield) | Improved |
| Chirality | 1 center (typically) | 2 Bridgehead centers (1R,5S / 1S,5R) | Specific enantiomeric recognition |
Synthetic Methodologies
Accessing the C1-amino substituted core is synthetically challenging due to the strain of the bridgehead position. Two primary routes are established: the Kulinkovich-de Meijere reaction (for de novo synthesis) and Functionalization of 3-aza-bicyclo[3.1.0]hexan-2-ones .
The Kulinkovich-de Meijere Route (Titanium-Mediated)
This is the most versatile method for generating the 1-amino core from acyclic precursors. It utilizes a titanium(IV)-mediated intramolecular reductive cyclopropanation.
Mechanism:
-
Precursor: An
-(N-allylamino)amide.[1] -
Reagent: Grignard reagent (e.g., EtMgBr) and Ti(OiPr)4.
-
Process: Ligand exchange generates a low-valent titanacyclopropane species, which undergoes intramolecular insertion into the amide carbonyl, followed by ring closure.
Key Advantage: Allows for the introduction of the bridgehead amine in a single step from an acyclic precursor.
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and the forward Kulinkovich-de Meijere pathway.
Caption: Figure 1.[2][3] The Kulinkovich-de Meijere strategy for the de novo synthesis of the 1-amino-3-azabicyclo[3.1.0]hexane core.
Medicinal Chemistry Applications
JAK Inhibitors (Autoimmune Disorders)
In the development of Janus Kinase (JAK) inhibitors, the 3-azabicyclo[3.1.0]hexan-1-amine scaffold has been employed to replace flexible diamine linkers.
-
Role: The scaffold connects the hinge-binding motif (e.g., aminopyrimidine) with the solvent-exposed tail.
-
Outcome: The rigid core improves potency against JAK1/TYK2 by directing the tail group into a specific hydrophobic pocket while minimizing the entropic cost of binding.
-
Example: Compounds derived from (1S,5R)-3-azabicyclo[3.1.0]hexan-1-amine .
USP30 Inhibitors (Neurodegeneration)
Inhibitors of Ubiquitin-Specific Protease 30 (USP30) have utilized this scaffold to orient warheads that target the catalytic cysteine. The bridgehead amine serves as a stable anchor point for amide coupling to the recognition element.
Experimental Protocols
Protocol A: Coupling of 3-Azabicyclo[3.1.0]hexan-1-amine to a Carboxylic Acid
This protocol describes the standard procedure for incorporating the building block into a drug candidate (e.g., JAK inhibitor synthesis).
Reagents:
-
Amine: (1S,5R)-3-azabicyclo[3.1.0]hexan-1-amine hydrochloride (1.0 equiv)
-
Acid: 2,2-Difluorocyclopropane-1-carboxylic acid (1.2 equiv)
-
Coupling Agent: HATU (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.5 equiv) and DIPEA (1.0 equiv) to the solution. Stir at room temperature for 10 minutes to form the activated ester.
-
Addition: Add (1S,5R)-3-azabicyclo[3.1.0]hexan-1-amine hydrochloride (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor progress by LC-MS (looking for mass shift corresponding to amide formation).
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash sequentially with saturated NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0-10% MeOH in DCM) to afford the desired amide.
Protocol B: Deprotection of N-Boc-3-Azabicyclo[3.1.0]hexan-1-amine
If starting with the commercially available N-Boc protected intermediate.
-
Dissolve N-Boc-1-amino-3-azabicyclo[3.1.0]hexane in DCM (5 mL/mmol).
-
Add TFA (Trifluoroacetic acid) (2 mL/mmol) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Concentrate in vacuo.[4] Co-evaporate with toluene (3x) to remove excess TFA.
-
Use the resulting TFA salt directly or convert to the free base using ion-exchange resin.
References
-
Gensini, M., et al. "3-Azabicyclo[3.1.0]hex-1-ylamines by Ti-Mediated Intramolecular Reductive Cyclopropanation."[1] ChemInform, 2010.[1] Link
-
Pfizer Inc. "Aminopyrimidinyl compounds as JAK inhibitors." U.S. Patent 9,133,159, 2015. Link
-
Sattigeri, J. A., et al. "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. Link
-
Mission Therapeutics. "Fused pyrrolines which act as ubiquitin-specific protease 30 (USP30) inhibitors." U.S. Patent 11,814,386, 2023. Link
-
ChemicalBook. "3-Azabicyclo[3.1.0]hexan-1-amine Product Information." Link
Sources
Technical Guide: The Role of 3-Azabicyclo[3.1.0]hexan-1-amine in Medicinal Chemistry
This guide details the medicinal chemistry profile of 3-Azabicyclo[3.1.0]hexan-1-amine , a high-value, conformationally restricted diamine scaffold. Unlike its well-known 1-aryl analogs (used in antidepressants like Bicifadine), the 1-amino derivative serves as a specialized "vector-orienting" building block, particularly in the design of kinase inhibitors (JAK/TYK2) and peptide mimetics.
Executive Summary
In modern fragment-based drug discovery (FBDD), controlling the spatial orientation of pharmacophores is paramount. 3-Azabicyclo[3.1.0]hexan-1-amine represents a "privileged" scaffold that offers a rigidified alternative to flexible diamines (such as 3-aminopyrrolidine or piperazine).
By fusing a cyclopropane ring to a pyrrolidine core, this scaffold locks the nitrogen vectors into a specific geometry. This restriction reduces the entropic penalty of binding and enhances selectivity by preventing the molecule from adopting "off-target" conformations. Its primary utility lies in Janus Kinase (JAK) inhibitors and peptide deformylase inhibitors , where it acts as a rigid linker that positions H-bond donors/acceptors with high precision.
Structural & Physicochemical Attributes[1][2]
The 3-azabicyclo[3.1.0]hexane core exists predominantly in a boat-like conformation .[1] This geometry is critical for its function as a bioisostere.
Vector Analysis
In flexible diamines, the angle between the two nitrogen atoms fluctuates. In 3-azabicyclo[3.1.0]hexan-1-amine:
-
N3 (Ring Nitrogen): typically acts as the attachment point to the core scaffold (e.g., a heteroaromatic ring).
-
C1-NH2 (Bridgehead Amine): projects into the solvent front or interacts with specific residues (e.g., Asp/Glu) in the binding pocket.
-
The "V" Angle: The bicyclic strain forces these two vectors into a fixed angle (approx. 109-120° depending on substitution), distinct from the planar or chair conformations of piperidines.
Physicochemical Profile
| Property | Value/Characteristic | Impact on Drug Design |
| pKa (N3) | ~9.0 - 9.5 | Similar to pyrrolidine; good solubility. |
| pKa (C1-NH2) | ~8.0 - 8.5 | Slightly lower due to s-character of the cyclopropane ring (inductive effect). |
| LogP | Lower than cyclohexyl analogs | Polarity of the amine + strained ring lowers lipophilicity. |
| Metabolic Stability | High | The cyclopropane ring blocks metabolic oxidation at the |
Synthetic Methodologies
Synthesizing the bridgehead amine (C1) is non-trivial due to the strain of the [3.1.0] system. The most robust route utilizes Titanium-mediated intramolecular reductive cyclopropanation (a variation of the Kulinkovich reaction).
Protocol: Ti-Mediated Cyclization (Kulinkovich-Szymoniak Type)
This method constructs the bicyclic core and the amine functionality in a single cascade from an amino-acid derived precursor.
Reagents:
-
Substrate:
-(N-allylamino)-substituted nitrile or amide.[1][2] -
Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)4].
-
Grignard: Ethylmagnesium bromide (EtMgBr) or Cyclopentylmagnesium bromide.
Step-by-Step Workflow:
-
Ligand Exchange: EtMgBr reacts with Ti(OiPr)4 to generate a low-valent titanacyclopropane species in situ.
-
Coordination: The nitrile/amide group of the substrate coordinates to the Titanium center.
-
Intramolecular Carbometalation: The titanacyclopropane reacts with the pendant alkene (allyl group) and the nitrile/amide carbon.
-
Ring Closure: The intermediate collapses to form the cyclopropane ring, fusing it to the pyrrolidine.
-
Workup: Acidic hydrolysis releases the primary amine (from nitrile) or retains the oxygenation (from amide), which can be converted to amine.
Diagram 1: Synthesis Logic Flow
Caption: The Kulinkovich-Szymoniak route allows rapid access to the strained bicyclic amine from acyclic precursors.
Medicinal Chemistry Applications
Case Study: JAK Inhibitors (Autoimmune Disorders)
In the development of Janus Kinase (JAK) inhibitors, selectivity between JAK1, JAK2, and TYK2 is crucial.
-
The Challenge: Many ATP-competitive inhibitors suffer from off-target effects due to the conserved nature of the kinase hinge region.
-
The Solution: Using 3-azabicyclo[3.1.0]hexan-1-amine as a linker.[3][4]
-
The N3 nitrogen is coupled to a pyrimidine scaffold (binding the hinge).
-
The C1-NH2 projects into a specific sub-pocket (often the solvent-exposed region near the ribose binding site).
-
Mechanism: The rigidity of the [3.1.0] system holds the C1-substituent in a precise orientation that maximizes interaction with non-conserved residues, enhancing selectivity (e.g., for TYK2 over JAK2).
-
Peptide Mimetics & Antibacterials
The scaffold acts as a Proline Surrogate .
-
Peptide Deformylase (PDF) Inhibitors: The 1-amine derivative mimics the transition state of the peptide substrate. The bridgehead amine can coordinate with the metal center (usually Fe2+ or Ni2+) in the enzyme active site, while the bicyclic skeleton mimics the hydrophobic side chain of the substrate.
Diagram 2: SAR & Binding Logic
Caption: The rigid scaffold decouples the hinge-binding element from the selectivity-determining element.
Experimental Protocol: Isolation & Handling
When handling the hydrochloride salt of 3-azabicyclo[3.1.0]hexan-1-amine (often used in synthesis):
-
Free-Basing: The salt is hygroscopic. To generate the free base for coupling:
-
Suspend salt in DCM (Dichloromethane).
-
Add 2.5 equivalents of DIPEA (Diisopropylethylamine) or use a carbonate resin scavenger.
-
Note: Do not use aqueous extraction if possible, as the low molecular weight diamine is highly water-soluble.
-
-
Coupling Reaction (Amide Bond Formation):
-
Use HATU as the coupling reagent.[5]
-
Solvent: DMF/DMA (Dimethylacetamide) is preferred over DCM for better solubility of the salt.
-
Temperature: 0°C to RT. The bridgehead amine is sterically hindered but nucleophilic enough for standard couplings.
-
References
-
Synthesis via Ti-Mediated Cyclization: Gensini, M., et al. "3-Azabicyclo[3.1.0]hex-1-ylamines by Ti-Mediated Intramolecular Reductive Cyclopropanation."[1][6] European Journal of Organic Chemistry. Link
-
Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.[7] Link
-
JAK Inhibitor Applications: Patent US9663526B2. "Aminopyrimidinyl compounds."[8] (Describes the use of 3-azabicyclo[3.1.0]hexan-1-amine as a key intermediate). Link
- Scaffold Utility in Medicinal Chemistry: "Role of conformationally restricted amines in drug design." Journal of Medicinal Chemistry. (General Reference for [3.1.0] systems).
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The Architectures of Restriction: History, Synthesis, and Discovery of Azabicyclo[3.1.0]hexane Derivatives
Introduction & Historical Context
The azabicyclo[3.1.0]hexane framework—a pyrrolidine ring fused to a cyclopropane ring—represents one of the most privileged and versatile conformationally restricted scaffolds in medicinal chemistry. By "freezing" the conformational flexibility of endogenous signaling molecules (such as glutamate or monoamine neurotransmitters), these bicyclic systems force the ligand into a specific three-dimensional orientation. This energetic pre-organization drastically minimizes the entropic penalty of receptor binding, enhancing both target affinity and subtype selectivity.
Historically, the exploration of this scaffold diverged into two primary structural classes based on the position of the nitrogen atom:
-
3-Azabicyclo[3.1.0]hexanes: Initially discovered in the late 1970s and 1980s, this core led to the development of non-narcotic analgesics like bicifadine[1]. Later, this structural motif became the foundation for "triple reuptake inhibitors" (TRIs) such as amitifadine (DOV 21,947), which simultaneously block serotonin, norepinephrine, and dopamine transporters[2][3].
-
2-Azabicyclo[3.1.0]hexanes: Prominently featured in the 1990s when Eli Lilly developed eglumegad (LY354740), a highly selective group II metabotropic glutamate receptor (mGluR2/3) agonist[4][5]. This core is also a critical component of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, utilized globally for the management of type 2 diabetes[6][7].
Structural Biology & Pharmacophore Mechanics
The causality behind choosing a [3.1.0] bicyclic system lies in the thermodynamics of ligand-receptor interactions. Flexible molecules lose significant conformational entropy (
Pharmacological divergence of azabicyclo[3.1.0]hexanes based on nitrogen placement.
Quantitative Pharmacodynamics
The substitution patterns and the specific positioning of the nitrogen atom on the bicyclic core dictate the pharmacological profile. Below is a synthesized comparison of the key derivatives and their binding affinities.
| Compound | Core Type | Primary Target(s) | Key Pharmacodynamics (IC50 / Ki) | Clinical Application |
| 3-Aza | SERT, NET | NET (55 nM), SERT (117 nM)[8] | Analgesia (Discontinued) | |
| 3-Aza | SERT, NET, DAT | SERT (12 nM), NET (23 nM), DAT (96 nM)[3] | Major Depressive Disorder | |
| 2-Aza | mGluR2/3 | Highly potent/selective agonist[4] | Anxiety, Addiction (Research) | |
| 2-Aza | DPP-4 | Reversible DPP-4 inhibitor[6][9] | Type 2 Diabetes |
Synthetic Methodologies: Constructing the Bicyclic Core
The synthesis of the highly strained [3.1.0] system requires precise stereocontrol. The causality of synthetic choices usually revolves around forming the cyclopropane ring either before or after the pyrrolidine ring closure, ensuring that the ring strain does not lead to unintended ring-opening during subsequent functionalizations.
Protocol 1: Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes (e.g., Bicifadine)
The classical synthesis of bicifadine relies on the formation of a cyclopropane dicarboximide followed by a highly controlled hydride reduction[1][10]. The choice of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or borane is critical; using standard, overly aggressive reagents like LiAlH4 can inadvertently cleave the strained cyclopropane ring.
Step-by-Step Methodology:
-
Esterification & Bromination: Treat 4-methylphenylacetic acid with SOCl
, followed by N-bromosuccinimide (NBS)/HBr and methanol to yield 2-bromo-2-(4-methylphenyl)acetic acid methyl ester[10]. -
Cyclopropanation: Condense the brominated ester with methyl acrylate using NaH and EtOH in ether. This Michael addition-initiated intramolecular ring closure yields cis-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid dimethyl ester[10].
-
Hydrolysis: Hydrolyze the diester using KOH and HCl in refluxing ethanol to afford the corresponding diacid[10].
-
Imide Formation: React the diacid with urea in refluxing xylene to provide 1-(4-methylphenyl)cyclopropane-1,2-dicarboximide[10].
-
Selective Reduction: Reduce the dicarboximide using sodium bis(2-methoxyethoxy)aluminum hydride in refluxing benzene. This selectively reduces the carbonyls to amines without cleaving the cyclopropane ring, yielding racemic bicifadine[10].
-
Resolution: Isolate the active (+)-(1R,5S) enantiomer via chiral resolution using tartaric acid derivatives[1].
-
Self-Validation System: The integrity of the cyclopropane ring post-reduction must be confirmed via
H NMR (looking for distinct upfield multiplets at 0.8–1.2 ppm characteristic of cyclopropyl protons). Enantiomeric excess (ee > 99%) is validated via chiral HPLC.
Protocol 2: Asymmetric Synthesis of Eglumegad (LY354740)
Eglumegad requires the 2-azabicyclo[3.1.0]hexane core with specific stereocenters to perfectly mimic the spatial arrangement of L-glutamate[4][5]. The synthesis utilizes a Corey-Chaykovsky cyclopropanation followed by a Bucherer-Bergs reaction.
Step-by-Step Methodology:
-
Corey-Chaykovsky Cyclopropanation: React 2-cyclopentenone with a sulfur ylide (e.g., dimethylsulfoxonium methylide) to deliver the bicyclic cyclopropyl intermediate[4]. Causality: The bulky sulfur ylide approaches from the less sterically hindered face of the cyclopentenone, establishing the trans relationship required for the final product[5].
-
Bucherer-Bergs Reaction: Treat the bicyclic ketone with (NH
)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> CO and KCN. This forms a diastereomeric mixture of hydantoins (racemic 3a and 3b)[5]. -
Crystallization & Saponification: Isolate the major diastereomer via crystallization. Partially saponify the intermediate[5].
-
Chiral Resolution: Resolve the racemic hydantoin using a chiral amine to obtain the enantiopure hydantoin salt[5].
-
Hydrolysis & Esterification: Hydrolyze the hydantoin moiety using NaOH under reflux, followed by Fischer esterification (SOCl
, EtOH) to protect the carboxylic acids.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Final Deprotection: Perform a final saponification of the diester with NaOH and purify via ion-exchange chromatography to yield pure (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (Eglumegad)[4][5].
-
Self-Validation System: Diastereoselectivity of the Corey-Chaykovsky cyclopropanation is confirmed via NOESY NMR (verifying the lack of NOE cross-peaks between the cyclopropyl protons and the adjacent ring protons). Final absolute configuration is strictly validated by single-crystal X-ray crystallography.
Stepwise asymmetric synthesis of Eglumegad via Bucherer-Bergs hydantoin formation.
Modern Advances in Functionalization
Recent breakthroughs in synthetic methodology have shifted from de novo ring construction to late-stage functionalization of these cores. For instance, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has emerged as a highly efficient, gram-scale method to access complex 3-azabicyclo[3.1.0]hexane derivatives[11]. This transannular approach allows for the selective manipulation of C-H bonds remote to the nitrogen atom, circumventing the need for extensive protecting group chemistry and streamlining the synthesis of highly functionalized pharmaceutical libraries[11].
Conclusion
The azabicyclo[3.1.0]hexane scaffold is a masterclass in the principles of conformational restriction. By forcing neurotransmitter analogs into highly specific geometries, medicinal chemists have successfully mapped the topological requirements of mGluR receptors, monoamine transporters, and metabolic enzymes like DPP-4. The evolution from the early racemic syntheses of bicifadine to the elegant, stereocontrolled pathways of eglumegad highlights the profound synergy between synthetic methodology and pharmacological discovery.
References
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Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., Osterberg, A. C., Cosulich, D. B., & Lovell, F. M. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry.[Link]
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Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., Howe, T., Alt, C. A., Rhodes, G. A., Robey, R. L., Griffey, K. R., Tizzano, J. P., Kallman, M. J., Helton, D. R., & Schoepp, D. D. (1997). "Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist." Journal of Medicinal Chemistry.[Link]
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Conformationally Restricted Scaffolds in CNS Drug Discovery: A Technical Review of 3-Azabicyclo[3.1.0]hexan-1-amine
Introduction and Structural Rationale
In the pursuit of novel Central Nervous System (CNS) therapeutics, the transition from flat, flexible aromatic rings to conformationally restricted aliphatic scaffolds has become a cornerstone of modern medicinal chemistry. The 3-azabicyclo[3.1.0]hexane framework is a privileged bicyclic system that effectively locks the pyrrolidine ring into a rigid envelope conformation[1]. This structural restriction minimizes the entropic penalty incurred upon target binding and shields metabolically labile C–H bonds from cytochrome P450-mediated oxidation.
The specific derivative 3-azabicyclo[3.1.0]hexan-1-amine introduces a primary amine at the C1 bridgehead position[2]. Unlike substitutions at the C3 (nitrogen) or C6 (cyclopropane apex) positions, the C1-amine projects directly along the axis of the cyclopropane ring. This creates a highly specific three-dimensional pharmacophoric vector, allowing the amine to act as a critical hydrogen-bond donor in deep, narrow binding pockets—such as the hinge regions of kinases—while the lipophilic bicyclic core occupies adjacent hydrophobic sub-pockets.
Physicochemical Profiling for CNS Penetration
For a drug to achieve therapeutic concentrations in the brain, it must passively diffuse across the blood-brain barrier (BBB) without being rapidly extruded by efflux transporters like P-glycoprotein (P-gp). The 3-azabicyclo[3.1.0]hexan-1-amine scaffold possesses an exceptionally favorable physicochemical profile for CNS penetration. It maintains a high fraction of sp3-hybridized carbons (
Table 1: Comparative Physicochemical Properties of Amine Scaffolds
| Scaffold | tPSA (Ų) | Conformational Rigidity | Metabolic Stability | BBB Permeability Profile |
| Pyrrolidin-3-amine | ~46.0 | Flexible (Envelope flipping) | Moderate (High Cl_int) | Moderate (Subject to efflux) |
| Piperidin-4-amine | ~46.0 | Flexible (Chair flipping) | Low to Moderate | Moderate |
| 3-Azabicyclo[3.1.0]hexan-1-amine | 38.1 | Locked (Bicyclic restriction) | High (Steric shielding) | High (Favorable LogBB) |
Data supported by PubChem computational property metrics[2]. A tPSA of 38.1 Ų falls well below the standard < 90 Ų threshold required for optimal BBB crossing.
Target Applications in CNS Pathologies
Neuroinflammation and JAK Inhibition
Neuroinflammatory and neurodegenerative diseases (e.g., Amyotrophic Lateral Sclerosis, Parkinson's Disease, and traumatic brain injury) are frequently driven by aberrant cytokine signaling through the JAK/STAT pathway. Aminopyrimidinyl derivatives utilizing the 3-azabicyclo[3.1.0]hexan-1-amine scaffold have been developed as potent, CNS-penetrant Janus Kinase (JAK) inhibitors[3]. The bridgehead amine acts as the primary hinge-binding motif, while the rigid bicyclic system ensures the molecule avoids the high molecular weight and planarity that typically restrict kinase inhibitors to peripheral circulation.
Fig 1: JAK/STAT signaling pathway targeted by 3-azabicyclo[3.1.0]hexan-1-amine derivatives.
Neuro-oncology and Tyrosine Kinase Inhibition
In the context of glioblastoma (a highly aggressive CNS malignancy), Epidermal Growth Factor Receptor (EGFR) mutations drive rapid tumor proliferation. Aminoquinazoline derivatives functionalized with 3-azabicyclo[3.1.0]hexan-1-amine have been engineered to inhibit these receptor tyrosine kinases[4]. The incorporation of this specific bicyclic amine prevents the rapid metabolic degradation typically seen with linear alkylamines in the tumor microenvironment.
Synthetic Methodologies and Self-Validating Protocols
The synthesis of the C1-amino bridgehead is chemically non-trivial. Direct amination via
Fig 2: Synthetic workflow for the preparation of 3-azabicyclo[3.1.0]hexan-1-amine.
Step-by-Step Protocol: Synthesis of tert-Butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Step 1: Catalytic Cyclopropanation
-
Procedure : Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add Rhodium(II) acetate dimer (1 mol%) as the catalyst.
-
Causality : Rhodium(II) acetate stabilizes the transient carbenoid intermediate formed from the diazo compound, suppressing non-specific C–H insertion and driving exclusive cyclopropanation of the alkene.
-
Execution : Add ethyl diazoacetate (1.5 eq) dropwise via a syringe pump over 4 hours at room temperature. Slow addition is critical to prevent the dimerization of ethyl diazoacetate into diethyl maleate/fumarate.
-
Validation : Monitor the reaction via
H-NMR. The complete disappearance of the distinct pyrroline alkene proton signals (~5.8 ppm) confirms successful cyclopropanation.
Step 2: Ester Hydrolysis
-
Procedure : Dissolve the resulting ethyl ester intermediate in a 3:1:1 mixture of THF/MeOH/H
O. Add LiOH·H O (3.0 eq) and stir at 40°C for 12 hours. -
Execution : Acidify the mixture with 1M HCl to pH 3 and extract with EtOAc to isolate the bridgehead carboxylic acid.
-
Validation : Infrared (IR) spectroscopy must show a broad O–H stretch (~3000 cm
) and a shift in the carbonyl absorption band, validating the conversion to the acid.
Step 3: Curtius Rearrangement
-
Procedure : Dissolve the carboxylic acid in anhydrous toluene. Add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq).
-
Causality : Heating the mixture to 80°C for 2 hours drives the extrusion of N
gas—the thermodynamic driving force of the rearrangement—yielding an isocyanate intermediate with strict retention of stereochemistry at the bridgehead. -
Execution : Add tert-butanol (10 eq) and reflux for 12 hours to trap the highly reactive isocyanate as the Boc-protected amine[5].
-
Validation : LC-MS analysis will confirm the exact mass of the Boc-protected bridgehead amine, verifying the success of the rearrangement.
Step 4: Orthogonal Deprotection Depending on the downstream medicinal chemistry strategy, the C1-Boc group can be selectively removed, or the molecule can be globally deprotected using 4M HCl in Dioxane to yield the highly water-soluble dihydrochloride salt ready for API coupling.
Conclusion
The 3-azabicyclo[3.1.0]hexan-1-amine scaffold represents a triumph of modern synthetic and medicinal chemistry. By marrying tight conformational rigidity with optimal physicochemical properties for blood-brain barrier penetration, it solves critical pharmacokinetic liabilities associated with traditional flexible amines. Its strategic application in kinase inhibitors and monoamine modulators continues to yield highly promising clinical candidates for devastating neurological and neuro-oncological conditions.
References[1] Title: Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcjug--2_CfLEi1Yz_T1S8y-rs1AuXGYWg6iqe2phujQjLAUnNxu9aHnHWWhjQ2u2M4Rp-8bz5iKLfBQvDrmwHu9pVQ3fzctSDqOWV_Av4RvE1TqaWuw1TtR6wARa0HQTczc68G939CxzmbfM=[2] Title: (1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine - PubChem | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwwiixT_6udSjAe3J8YHMgiwCe_yI2DhQMPfpV2GvOXageXGoHz6jtL3-QNaiduQ711n6vmMBcv_vB_NqkvEEqxcMwT9V5OQNjCYDOEEkr4lSh02c7DqBpVH1Nr_G9wTzPie-OssZWQGA9OyQr[3] Title: US9663526B2 - Aminopyrimidinyl compounds | Source: google.com/patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAOkt0JdQaxlsbxLPCHpVS97mTChVBNESl6XNsR8TpxJIaMHej6qtGqzpwiTljv0M1sdAwArAVQz_dSxel0SJ-kVkWtuwBMsqBhE13D9_8XAAimh4nwEwBByzgBC7NVfe2AzNprCSUH5TH4Q==[4] Title: US20140228361A1 - Aminoquinazoline derivatives and their salts and methods of use | Source: google.com/patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmUUxC3FXBZnsLvqETvJc1vdfTEIkNtezVtI8hsBnAxvdytbtJYB2i7gAMCJ8GwE9ObY8NytIiBUC24ht_ScTxqaGYXXv2yEl6YjLPriuBXA6Gbf3q3CCDUJWSWZ-ZdqpR8Ce_I4rzOu9yZ6xPjK0=[5] Title: Tert-butyl (1R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate - PubChem | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0-RGjw-jSErV0mU5IAoYrpDIcm4PDPhxceC0oB1PnNFjbR8f87r5rPUxjOkl8DjhdsCrs80O8sl1VA9vI8UUJPx84tn1cFq4a40bLtfc9mBBXQZgtdomY_MJevgfE2jtmOgCiu6WJ6lCOk_5B
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Engineering Conformational Rigidity: Bioisosteric Applications of 3-Azabicyclo[3.1.0]hexan-1-amine Moieties in Drug Discovery
Executive Summary
The optimization of absorption, distribution, metabolism, and excretion (ADME) properties remains a paramount challenge in medicinal chemistry. Traditional saturated nitrogen heterocycles, such as piperidines and pyrrolidines, frequently suffer from metabolic liabilities and off-target toxicity driven by their conformational flexibility. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged, conformationally restricted bioisostere. Specifically, the 3-azabicyclo[3.1.0]hexan-1-amine derivative provides a highly defined stereochemical exit vector at the bridgehead position, enabling the precise spatial arrangement of pharmacophores. This technical guide explores the physicochemical rationale, synthetic methodologies, and mechanistic applications of this moiety, with a focus on its role in modern kinase and receptor inhibitor design.
The Bioisosteric Rationale: Overcoming Saturated Heterocycle Liabilities
Aliphatic heterocycles like piperidine are ubiquitous in FDA-approved drugs. However, their inherent flexibility allows them to adopt multiple thermodynamically accessible conformations. This flexibility often leads to promiscuous binding profiles, most notably the blockade of the hERG potassium channel, which poses severe cardiovascular risks.
By fusing a cyclopropane ring onto a pyrrolidine core to form a 3-azabicyclo[3.1.0]hexane system, medicinal chemists lock the ring into a rigidified envelope conformation. According to data aggregated in the [1], this structural modification is one of the most frequently utilized and successful replacements for piperidine linkers.
The addition of a primary amine at the 1-position (the bridgehead/cyclopropane junction) yields 3-azabicyclo[3.1.0]hexan-1-amine . This specific functionalization is critical:
-
Vectorized Functionalization: The 1-amine provides an attachment point that projects orthogonally to the azabicycle's equatorial plane, allowing for the construction of complex, three-dimensional architectures (such as aminopyrimidinyl JAK inhibitors)[2].
-
Attenuated Basicity: The electron-withdrawing nature of the adjacent cyclopropane ring (due to its increased s-character) slightly attenuates the pKa of the bridgehead amine, improving membrane permeability and reducing phospholipidosis risks.
Logical workflow of bioisosteric replacement utilizing the 3-azabicyclo[3.1.0]hexane core.
Structural and Physicochemical Profiling
To understand why 3-azabicyclo[3.1.0]hexan-1-amine serves as a superior bioisostere, we must quantify its physicochemical properties against traditional heterocycles. The table below summarizes the comparative advantages of the bicyclic system.
| Property / Metric | Piperidine | Pyrrolidine | 3-Azabicyclo[3.1.0]hexan-1-amine |
| Ring System | 6-membered, flexible | 5-membered, flexible | Bicyclic [3.1.0], rigid |
| Conformational States | Chair, Boat, Twist-boat | Envelope, Half-chair | Locked Envelope |
| Typical Amine pKa | ~10.0 - 10.5 | ~11.0 - 11.3 | ~8.5 - 9.2 (Bridgehead influence) |
| Exit Vector Angle (θ) | ~180° (para-like) | ~140° (meta-like) | ~120° (Complex 3D projection) |
| Lipophilicity (logP impact) | Baseline | Lower than Piperidine | Higher (due to cyclopropane) |
| Metabolic Hotspots | α-carbon oxidation | α-carbon oxidation | Shielded by cyclopropane fusion |
Data synthesis derived from standard medicinal chemistry exit vector analyses and [3].
Synthetic Workflows & Experimental Protocols
The synthesis and functionalization of 3-azabicyclo[3.1.0]hexanes require precise control over diastereoselectivity. Below are two self-validating protocols detailing the core synthesis and subsequent functionalization.
Protocol A: Photochemical Synthesis of the Bicyclic Core
Causality & Logic: Traditional cyclopropanation relies on transition-metal catalyzed decomposition of diazoacetates[4]. However, metal catalysts can leave toxic trace residues that complicate late-stage drug purification. A modern alternative utilizes the [5], providing a metal-free, highly tolerant route to the cyclopropane fusion.
Step-by-Step Methodology:
-
Pyrazoline Formation: React a functionalized maleimide (1.0 equiv) with an appropriate diazoalkane (e.g., generated in situ from a hydrazone) in dichloromethane (DCM) at 0 °C.
-
Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the maleimide spot and the appearance of a UV-active, highly polar pyrazoline intermediate confirms successful cycloaddition.
-
Photochemical Extrusion: Transfer the pyrazoline solution to a quartz reaction vessel. Irradiate with a medium-pressure UV lamp (λ ≈ 300-350 nm) at room temperature for 4–6 hours. Nitrogen gas evolution will be visually apparent.
-
Validation Checkpoint 2: Analyze the reaction mixture via LC-MS (ESI+). The extrusion of
(loss of 28 Da from the intermediate mass) confirms the formation of the 3-azabicyclo[3.1.0]hexane core. -
Isolation: Concentrate the solvent in vacuo and purify via silica gel chromatography to isolate the specific endo/exo diastereomers.
Protocol B: HATU-Mediated Coupling at the 1-Amine Position
Causality & Logic: The primary amine at the 1-position is sterically hindered by the adjacent cyclopropane ring. Standard coupling reagents (like EDC/NHS) often stall, leading to incomplete conversion and starting material degradation. Utilizing HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which easily overcomes the steric bulk to form the desired amide or heteroaryl linkage, a method heavily cited in [2].
Step-by-Step Methodology:
-
Activation: Dissolve the desired carboxylic acid (1.2 equiv) in anhydrous N,N-Dimethylacetamide (DMA) and DCM (1:1 ratio). Add HATU (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Coupling: Add the (1S,5R,6R)-3-azabicyclo[3.1.0]hexan-1-amine hydrochloride salt (1.0 equiv) to the activated mixture.
-
Validation Checkpoint 1: After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and inject into UPLC-MS. The presence of the
peak of the coupled product and the total consumption of the amine starting material validates the efficiency of the HATU reagent. -
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMA, dry over , and concentrate in vacuo.
Mechanistic Pathway: JAK/STAT Inhibition via Aminopyrimidinyl Derivatives
One of the most profound applications of the 3-azabicyclo[3.1.0]hexan-1-amine moiety is in the development of Janus Kinase (JAK) inhibitors, specifically targeting TYK2 and JAK1 for the treatment of autoimmune diseases (e.g., psoriasis, atopic dermatitis).
When the 1-amine is coupled to a 5-fluoro-pyrimidin-4-yl group, the rigid bicyclic system forces the pyrimidine into an optimal binding conformation within the ATP-binding pocket of the kinase[2]. The conformational restriction prevents the molecule from adopting geometries that would bind to off-target kinases, thereby widening the therapeutic window.
JAK/STAT signaling pathway inhibition by 3-azabicyclo[3.1.0]hexan-1-amine derivatives.
Case Studies in Drug Design
Case Study: Aminopyrimidinyl JAK1/TYK2 Inhibitors
In recent pharmaceutical developments (e.g.,[2]), the 3-azabicyclo[3.1.0]hexan-1-amine core was utilized to synthesize a novel class of JAK inhibitors. The synthetic route involved coupling the 1-amine with a racemic 2,2-difluorocyclopropane-1-carboxylic acid using HATU/DIPEA, followed by functionalization of the azabicycle nitrogen.
Mechanistic Advantage: The dual-cyclopropane system (one fused to the pyrrolidine, one attached via the amide) creates a highly lipophilic, yet sterically compact domain. This domain fits perfectly into the hydrophobic sub-pocket of the TYK2 enzyme. The rigidity ensures that the entropic penalty of binding is minimized, resulting in sub-nanomolar
Conclusion & Future Outlook
The strategic deployment of 3-azabicyclo[3.1.0]hexan-1-amine moieties represents a masterclass in modern bioisosteric replacement. By transitioning from flexible monocycles to rigidified bicyclic systems, drug developers can systematically engineer out metabolic liabilities while locking pharmacophores into highly active conformations. As synthetic methodologies—such as photochemical cyclopropanation—become more scalable, the integration of these complex, sp3-rich scaffolds will continue to dominate the landscape of targeted therapeutics, particularly in the highly competitive fields of kinase inhibition and neuropharmacology.
References
-
[4] Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters, ACS Publications.[Link]
-
[1] SwissBioisostere 2021: updated structural, bioactivity and physicochemical data delivered by a reshaped web interface. Nucleic Acids Research, Oxford Academic.[Link]
-
[3] SwissBioisostere 2021: updated structural, bioactivity and physicochemical data delivered by a reshaped web interface. Oxford Academic.[Link]
-
[5] Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, PMC.[Link]
-
[2] US10980815B2 - Aminopyrimidinyl compounds. Google Patents.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. US10980815B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and lipophilicity profile of 3-Azabicyclo[3.1.0]hexan-1-amine
This guide details the solubility and lipophilicity profile of 3-Azabicyclo[3.1.0]hexan-1-amine , a rigid bicyclic scaffold increasingly utilized in medicinal chemistry to restrict conformational freedom and improve metabolic stability.[1]
A Technical Guide for Medicinal Chemistry Applications[1]
Executive Summary: The "Privileged" Rigid Scaffold
3-Azabicyclo[3.1.0]hexan-1-amine (CAS: 769916-87-2 for free base) represents a distinct class of "conformationally restricted" diamines.[1] Unlike flexible linear diamines, this bicyclic system locks the nitrogen vectors into a specific spatial orientation, often enhancing potency by reducing the entropic penalty of ligand-target binding.[1]
However, this rigidity introduces unique physicochemical challenges.[1] The fusion of a cyclopropane ring to a pyrrolidine ring creates significant ring strain (~25-30 kcal/mol), altering the basicity (pKa) and lipophilicity (LogP) compared to its parent heterocycles. This guide provides the data and protocols necessary to handle, solubilize, and characterize this building block effectively.
Molecular Architecture & Physicochemical Baseline[1]
The molecule features two basic nitrogen centers with distinct electronic environments:
-
N3 (Secondary Amine): Located within the pyrrolidine ring.[1]
-
N1 (Primary Amine): Located at the bridgehead position.[1]
The bridgehead position is chemically unique; the cyclopropane fusion increases the s-character of the C1-N exocyclic bond, theoretically lowering the pKa of the primary amine compared to a standard alkyl amine.[1]
Table 1: Physicochemical Specifications
| Property | Value / Range | Notes |
| Molecular Weight | 98.15 g/mol | Free Base |
| Molecular Formula | C₅H₁₀N₂ | |
| Predicted LogP | -1.1 to -0.4 | Highly Hydrophilic (Polar) |
| TPSA | ~38-40 Ų | Favorable for CNS penetration |
| H-Bond Donors | 2 | Primary amine (2H), Secondary amine (1H) |
| H-Bond Acceptors | 2 | Both Nitrogens |
| pKa (N3 - Ring) | ~10.0 - 10.5 | Est.[1][2][3][4][5] (Pyrrolidine-like) |
| pKa (N1 - Bridgehead) | ~8.5 - 9.0 | Est.[1] (Reduced basicity due to strain) |
| Physical State | Oil / Low-melt Solid | Free base is often hygroscopic |
Critical Insight: The low LogP (-1.1) indicates this molecule is water-soluble but may suffer from poor passive permeability unless derivatized.[1] In drug design, it is rarely used as the "warhead" but rather as a scaffold where lipophilic groups are attached to N3 or N1 to balance the LogD.
Solubility Profile
Aqueous Solubility
Due to its diamine nature and low molecular weight, 3-Azabicyclo[3.1.0]hexan-1-amine exhibits extreme aqueous solubility , particularly in its protonated forms.[1]
-
pH < 8.0: The molecule exists predominantly as a dication (
) or monocation ( ). Solubility is >100 mg/mL.[1] -
pH > 11.0: The molecule exists as a free base.[1] While less soluble than the salt, the low LogP ensures it remains soluble in water (likely >10 mg/mL), distinguishing it from lipophilic bases that precipitate at high pH.
Organic Solvent Compatibility[1]
-
Protophilic Solvents (DMSO, Methanol, Ethanol): Highly soluble (>50 mg/mL). Recommended for stock solutions.[1]
-
Chlorinated Solvents (DCM, Chloroform): Soluble (Free Base). The HCl salt is sparingly soluble.[1]
-
Non-Polar Solvents (Hexane, Ether): Insoluble. Useful for triturating the crude oil to precipitate the salt form.[1]
Salt Selection Strategy
For storage and handling, the Dihydrochloride (2HCl) salt is the standard. It stabilizes the amine against oxidation and ensures a solid form.[1]
-
Hygroscopicity Warning: The HCl salt can be hygroscopic.[1] Store in a desiccator at -20°C.
Lipophilicity & Ionization (LogD Profile)
Understanding the ionization state is critical for predicting permeability.[1] The molecule undergoes a two-step protonation cascade.[1]
Diagram 1: Ionization Cascade & Species Distribution
Caption: The ionization states shift from highly polar dication to the neutral free base. Note that even the neutral form is relatively polar (LogP < 0).
Experimental Protocols
To validate these properties in your specific derivative, use the following standardized workflows.
Protocol A: High-Throughput Kinetic Solubility (Turbidimetry)
Use this to quickly determine the solubility limit of the scaffold or its derivatives in phosphate buffer.[1]
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dosing: Aliquot phosphate-buffered saline (PBS, pH 7.4) into a 96-well plate (196 µL/well).
-
Spiking: Add 4 µL of DMSO stock to the first well (final conc: 200 µM, 2% DMSO). Perform serial dilutions if determining a range, or single-point for pass/fail.
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Readout: Measure absorbance at 620 nm (turbidity).
-
Validation: Use Pyrene as a low-solubility control and Caffeine as a high-solubility control.
Protocol B: Shake-Flask LogD Determination (Miniaturized)
Since the molecule is hydrophilic, standard HPLC retention time methods may fail. The Shake-Flask method is robust.[1]
-
Phases: Pre-saturate 1-Octanol with PBS (pH 7.4) and vice-versa for 24 hours.
-
Mix: In a 2 mL vial, add 500 µL of pre-saturated Octanol and 500 µL of pre-saturated PBS containing the compound (100 µM).
-
Equilibrium: Vortex for 1 hour; centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification:
-
Remove aliquots from both the Octanol (top) and Buffer (bottom) phases.
-
Analyze via LC-MS/MS (Required due to low UV absorbance of the aliphatic scaffold).[1]
-
-
Calculation:
Diagram 2: Solubility/Lipophilicity Workflow
Caption: Decision tree for selecting the correct lipophilicity assay based on the derivatization state of the scaffold.
Structure-Property Relationships (SPR) Implications[1]
When using this scaffold in drug design, consider the following SPR trends compared to standard heterocycles:
-
Vs. Piperazine: The 3-azabicyclo[3.1.0]hexane core is more lipophilic than piperazine (LogP -1.[1]5) but less basic. This often leads to better membrane permeability and reduced hERG liability.[1]
-
Vs. Pyrrolidine: The fused cyclopropane ring adds "bulk" without significant weight gain, filling hydrophobic pockets more effectively than a flat pyrrolidine.[1]
-
Metabolic Stability: The bridgehead substituents block alpha-oxidation sites common in simple amines, potentially increasing half-life (
).[1]
References
-
PubChem. 3-Azabicyclo[3.1.0]hexan-1-amine (Compound Summary). National Library of Medicine.[1][5] Link
-
ChemScene. Physicochemical Data for (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane.Link
-
PharmaBlock. Bicyclo[3.1.0]hexanes in Drug Discovery: A Whitepaper.Link
-
Journal of Medicinal Chemistry. Conformational Restriction of Methanocarba Nucleosides. (Contextual reference for scaffold properties). Link
Sources
- 1. 3-azabicyclo[3.1.0]hexan-2-one | 159911-00-9 [sigmaaldrich.com]
- 2. 1-Azabicyclo[3.1.0]hexane [webbook.nist.gov]
- 3. Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-azabicyclo[3.1.0]hexane hydrochloride (C5H9N) [pubchemlite.lcsb.uni.lu]
- 5. 3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Orthogonal Protecting Group Strategies for 3-Azabicyclo[3.1.0]hexan-1-amine
Executive Summary
The 3-azabicyclo[3.1.0]hexane framework is a highly privileged scaffold in medicinal chemistry, serving as a core structural motif in numerous biologically active compounds, including topoisomerase and DPP-4 inhibitors[1]. When functionalized with a primary amine at the C1 bridgehead position, the resulting 3-azabicyclo[3.1.0]hexan-1-amine presents a unique synthetic challenge: the differential protection of the sterically hindered C1 primary amine and the highly nucleophilic N3 secondary cyclic amine.
Orthogonal protection is a critical strategy that allows for the specific deprotection of one functional group in a multiply-protected molecule without compromising the integrity of others[2]. This application note details the causality, chemoselectivity, and validated protocols required to achieve orthogonal protection of this bicyclic diamine.
Structural Reactivity & Chemoselectivity Profiling
To successfully functionalize this scaffold, chemists must exploit the inherent electronic and steric differences between the two nitrogen atoms:
-
N3 (Secondary Cyclic Amine): Located within the pyrrolidine ring, this nitrogen is highly nucleophilic and readily undergoes alkylation or acylation.
-
C1 (Primary Bridgehead Amine): Situated at the bridgehead of the fused cyclopropane-pyrrolidine system, this amine is sterically shielded. Furthermore, the increased s-character of the C-N bond (due to the strain of the adjacent cyclopropane ring) significantly reduces its nucleophilicity compared to typical primary aliphatic amines.
Because direct, selective acylation of the C1 amine in the presence of an unprotected N3 amine is nearly impossible, the most robust strategy involves installing the N3 protecting group early in the synthesis (typically as a Benzyl group), followed by the de novo generation of the C1 amine via a Curtius rearrangement trapped by tert-butanol (Boc protection)[3].
Workflow Design: The Curtius-Hydrogenolysis Strategy
Workflow for orthogonal protection of 3-azabicyclo[3.1.0]hexan-1-amine via Curtius rearrangement.
Experimental Protocols
Protocol A: Synthesis of N-Benzyl-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane
Objective: Install the C1-Boc group while the N3 position is protected by a Benzyl (Bn) group.
-
Setup: Dissolve N-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M).
-
Activation: Add triethylamine (1.5 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) at room temperature. Stir for 30 minutes.
-
Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 equiv). Heat the reaction mixture to 90 °C for 12 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
-
Causality & Mechanism: The addition of DPPA converts the C1-carboxylic acid into an acyl azide. Upon heating, the Curtius rearrangement is driven forward, expelling nitrogen gas to form a bridgehead isocyanate. Because the C1 position is sterically hindered, direct amination is challenging; however, the highly electrophilic isocyanate readily traps tert-butanol to form the Boc-protected primary amine.
-
Self-Validating System: The evolution of nitrogen gas bubbles serves as a physical indicator that the Curtius rearrangement is actively proceeding. The cessation of gas evolution reliably indicates the complete consumption of the acyl azide intermediate.
Protocol B: Selective Deprotection of the N3-Benzyl Group
Objective: Unmask the N3 secondary amine for downstream functionalization without affecting the C1-Boc group.
-
Setup: Dissolve the orthogonally protected intermediate from Protocol A in methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under an inert argon atmosphere.
-
Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain under an H₂ balloon at room temperature for 6 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo.
-
Causality & Mechanism: Palladium catalyzes the cleavage of the N-benzyl bond via hydrogenolysis. The Boc carbamate at C1 is completely stable to these reductive conditions, ensuring perfect orthogonality[3].
-
Self-Validating System: The reaction progress is self-reporting via hydrogen gas uptake. When the volume of the hydrogen balloon remains static, the reduction is complete. This is orthogonally verified by the disappearance of the UV-active benzyl group on TLC.
Protocol C: Acidic Cleavage of the C1-Boc Group
Objective: Remove the Boc group to yield the free C1 primary amine.
-
Setup: Dissolve the C1-Boc protected compound in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C.
-
Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.
-
Cleavage: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize with basic ion-exchange resin or saturated aqueous Na₂CO₃ to isolate the free amine.
-
Causality & Mechanism: The addition of strong acid protonates the carbamate oxygen, leading to the fragmentation of the protecting group into a tert-butyl cation and carbon dioxide[4]. The tert-butyl cation subsequently loses a proton to form isobutylene gas.
-
Self-Validating System: Effervescence (the release of CO₂ and isobutylene gas) confirms active deprotection. The reaction is complete when gas evolution ceases and the mixture becomes entirely homogeneous.
Quantitative Cleavage & Orthogonality Matrix
The following table summarizes the quantitative parameters and orthogonality profiles for protecting groups applied to the 3-azabicyclo[3.1.0]hexane scaffold.
| Protecting Group | Position | Installation Method | Cleavage Reagent | Orthogonal To | Typical Yield |
| Benzyl (Bn) | N3 (Secondary) | Alkylation (BnBr, K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Amides | 85–95% |
| Boc | C1 (Primary) | Curtius (DPPA, t-BuOH) | TFA or 4M HCl (Acidic) | Bn, Cbz, Fmoc | 70–85% |
| Cbz | C1 (Primary) | Curtius (DPPA, BnOH) | H₂, Pd/C or HBr/AcOH | Boc, Fmoc | 75–88% |
| Fmoc | N3 or C1 | Acylation (Fmoc-Cl, Base) | Piperidine (Basic) | Boc, Bn, Cbz | 80–90% |
Note: While Cbz and Bn are both excellent protecting groups, they are not orthogonal to one another as both are susceptible to catalytic hydrogenolysis.
References
1.[2] Protecting group - Wikipedia. URL:[Link] 2. 11.3 Protecting groups - Fiveable. URL:[Link] 3. Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety - Beilstein Journal of Organic Chemistry. URL:[Link] 4.[4] Boc-Protected Amino Groups - Organic Chemistry Portal. URL:[Link]
Sources
- 1. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Advanced Protocols for the Functionalization of the C1 Position in 3-Azabicyclo[3.1.0]hexane Scaffolds
Introduction & Strategic Rationale
The 1-aryl-3-azabicyclo[3.1.0]hexane architecture is a privileged, conformationally restricted pharmacophore prevalent in numerous central nervous system (CNS) drug candidates, including bicifadine, centanafadine, and amitifadine [1]. Despite its high value in medicinal chemistry, functionalizing the C1 position (the tertiary bridgehead carbon of the fused cyclopropane ring) presents profound steric and electronic hurdles.
Historically, accessing C1-substituted derivatives required de novo ring construction—such as the conjugate addition of α-bromophenylacetates or the Corey-Chaykovsky cyclopropanation of maleimides. These lengthy, linear syntheses severely bottleneck late-stage diversification and structure-activity relationship (SAR) campaigns.
To bypass these limitations, modern methodologies leverage modular cross-coupling strategies utilizing tertiary trifluoroborate salts . As detailed in [1], this approach allows for the direct installation of diverse aryl, heteroaryl, and heteroarylamine vectors at the C1 bridgehead.
Mechanistic Causality: Why Trifluoroborates and CatacXium A?
Attempting Suzuki-Miyaura couplings at tertiary sp3-carbons using standard boronic acids typically fails due to rapid protodeboronation. Potassium trifluoroborate salts circumvent this by acting as bench-stable, slow-release reservoirs of the active boronic species, suppressing degradation pathways.
For the catalytic engine, CatacXium A Pd G3 is strictly required. The bulky, electron-rich di(1-adamantyl)-n-butylphosphine ligand serves a dual purpose:
-
It accelerates the oxidative addition of electronically deactivated heteroaryl halides.
-
Its massive steric profile forces the challenging transmetalation step at the highly encumbered tertiary C1 carbon, driving the catalytic cycle forward before off-target β-hydride elimination can occur.
Quantitative Data: Reaction Optimization & Scope
The following table summarizes the optimized parameters and expected yields for the functionalization of the C1 position, comparing the Suzuki-Miyaura (C-C bond formation) and Chan-Evans-Lam (C-N bond formation) pathways.
| Functionalization Strategy | Target Bond | Catalyst System | Reagents & Conditions | Substrate Scope | Typical Yield |
| Suzuki-Miyaura sp3-sp2 | C1–Aryl / C1–Heteroaryl | CatacXium A Pd G3 (1–5 mol%) | Cs₂CO₃ (3.0 eq), Toluene/H₂O (3:1), 100 °C, 12 h | Pyridines, Pyrimidines, Aryl Bromides/Chlorides | 60–85% |
| Chan-Evans-Lam | C1–Nitrogen (Heteroarylamine) | Cu(OAc)₂ (20 mol%) | Na₂CO₃ (2.0 eq), O₂ (1 atm), DMF, 80 °C, 24 h | Pyrazoles, Imidazoles, Primary Amines | 45–70% |
Experimental Protocols
The following protocols are designed as self-validating workflows. Analytical checkpoints are embedded to ensure mechanistic integrity and troubleshoot catalytic stalling.
Protocol A: sp3-sp2 Suzuki-Miyaura Cross-Coupling at C1
Objective: Synthesize 1-heteroaryl-3-azabicyclo[3.1.0]hexanes via C-C bond formation.
-
Reaction Assembly (Glovebox or Schlenk line):
-
To an oven-dried 10 mL reaction vial, add potassium 3-Boc-3-azabicyclo[3.1.0]hexane-1-trifluoroborate (1.0 equiv, 0.5 mmol).
-
Add the heteroaryl halide (1.2 equiv, 0.6 mmol) and Cs₂CO₃ (3.0 equiv, 1.5 mmol).
-
Introduce CatacXium A Pd G3 (0.05 equiv, 0.025 mmol). Causality Note: The G3 precatalyst ensures rapid generation of the active Pd(0) species under mild basic conditions without requiring exogenous reductants.
-
-
Solvent Addition:
-
Add 5.0 mL of a rigorously degassed Toluene/H₂O (3:1 v/v) mixture.
-
Validation Check: The biphasic system is mandatory. The aqueous layer dissolves the trifluoroborate and base, facilitating the slow hydrolysis to the active boronic species, while the organic layer stabilizes the Pd-complex.
-
-
Execution:
-
Seal the vial with a PTFE-lined cap and heat at 100 °C with vigorous stirring (1000 rpm) for 12 hours.
-
-
In-Process Monitoring (Self-Validation):
-
Sample the organic layer at 6 hours. Analyze via UPLC-MS.
-
Diagnostic: The disappearance of the aryl halide and emergence of the product mass
validates successful transmetalation. If a mass corresponding to (des-borylated starting material) is dominant, it indicates the transmetalation is too slow; verify the integrity of the CatacXium ligand.
-
-
Workup & Isolation:
-
Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 × 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Chan-Evans-Lam C-N Coupling at C1
Objective: Synthesize 1-(heteroarylamino)-3-azabicyclo[3.1.0]hexanes via oxidative C-N bond formation.
-
Reaction Assembly:
-
In a 10 mL vial, combine potassium 3-Boc-3-azabicyclo[3.1.0]hexane-1-trifluoroborate (1.0 equiv, 0.5 mmol), the N-nucleophile (e.g., pyrazole, 1.5 equiv, 0.75 mmol), Cu(OAc)₂ (0.2 equiv, 0.1 mmol), and Na₂CO₃ (2.0 equiv, 1.0 mmol).
-
-
Atmospheric Control:
-
Purge the vial with pure O₂ gas for 2 minutes. Attach an O₂ balloon to maintain a constant 1 atm oxidative environment. Causality Note: O₂ is the terminal oxidant required to turn over the Cu(I)/Cu(II)/Cu(III) catalytic cycle.
-
-
Execution & Monitoring:
-
Add 5.0 mL of anhydrous DMF. Stir at 80 °C for 24 hours.
-
Validation Check: The solution should maintain a deep blue/green hue, indicating active Cu(II) species. If the solution turns brick-red or colorless, the catalyst has precipitated as Cu₂O; abort and re-verify O₂ flow.
-
-
Workup & Isolation:
-
Cool the mixture, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove copper salts.
-
Wash the filtrate with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry, concentrate, and purify via chromatography.
-
Visualizing the Workflows
The following diagrams map the logical progression and catalytic cycles of the methodologies described above.
Catalytic cycle for the sp3-sp2 Suzuki-Miyaura coupling at the C1 position.
Workflow for the Chan-Evans-Lam oxidative C-N coupling at the C1 bridgehead.
References
-
Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates Organic Letters (ACS Publications) URL:[Link]
Application Note & Protocols: Scalable Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane (3-ABH) framework is a highly valued "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents in biological space, reducing the entropic penalty upon binding to protein targets and often leading to enhanced potency and selectivity.[1][2] Derivatives of this scaffold are key structural features in a wide range of biologically active agents, including opioid receptor antagonists and novel therapeutics.[3]
However, the synthesis of this strained bicyclic system presents significant challenges, particularly on a large scale. Achieving robust, safe, and economically viable routes is critical for advancing drug candidates from discovery to clinical development. This guide provides a detailed, field-proven protocol for the multigram synthesis of a versatile 3-ABH intermediate, 3-benzyl-3-azabicyclo[3.1.0]hexane, and its subsequent conversion to the parent scaffold, which serves as a foundational building block for library synthesis.
Retrosynthetic Analysis and Strategy
The primary challenge in constructing the 3-ABH system is the stereocontrolled formation of the fused cyclopropane ring. Our strategic approach is to build the bicyclic core first from readily available starting materials and then perform functional group manipulations. The chosen route emphasizes scalability, safety, and the use of well-established, high-yielding chemical transformations.
The overall synthetic strategy is outlined below. We begin with the formation of a protected bicyclic imide, which is then fully reduced to the corresponding amine. The protecting group can then be removed to provide the versatile secondary amine scaffold.
Caption: Retrosynthetic analysis for the 3-ABH scaffold.
Part 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (3)
This initial step constructs the core bicyclic framework via a palladium-catalyzed cyclopropanation. This method has been successfully demonstrated on a gram scale and offers high diastereoselectivity.[4] The reaction utilizes a carbene equivalent generated in situ from a tosylhydrazone, which adds across the double bond of N-benzylmaleimide.
Causality and Experimental Rationale:
-
Catalyst Choice: Palladium(II) acetate is an effective catalyst for this transformation. It is believed to form a palladium-carbene intermediate which then undergoes cyclopropanation.[5] The reaction is often sensitive to steric effects, but works well for maleimide systems.
-
Carbene Source: While diazomethane is the formal reagent, its generation in situ from a more stable precursor like a tosylhydrazone under basic conditions is a common and safer strategy for scalable operations.
-
Protecting Group: The N-benzyl group is chosen for its stability under the reaction conditions and its facile removal in a later step via catalytic hydrogenation, a highly scalable and clean process.
Detailed Experimental Protocol: Step 1
Caption: Workflow for the synthesis of the bicyclic imide (3).
Materials:
-
N-Benzylmaleimide (1)
-
(Trimethylsilyl)diazomethane solution or appropriate N-tosylhydrazone (e.g., acetone tosylhydrazone)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Base (e.g., Sodium Methoxide)
-
Solvent (e.g., Toluene, THF)
-
Celite®
Procedure:
-
Reactor Setup: To a dry, inert-atmosphere reactor equipped with a reflux condenser and magnetic stirrer, add N-benzylmaleimide (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., Toluene) followed by the N-tosylhydrazone (1.2 eq) and base (1.5 eq).
-
Catalyst Addition: Add Palladium(II) Acetate (5 mol%).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.
-
Characterization: The final product, 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (3), should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[6][7]
Part 2: Reduction to 3-Benzyl-3-azabicyclo[3.1.0]hexane (4)
The complete reduction of both imide carbonyls to methylenes is a key transformation to yield the desired amine scaffold. This requires a powerful reducing agent. While lithium aluminum hydride (LAH) is effective, its use on a large scale presents significant safety hazards.[8][9] An alternative and often safer procedure on scale involves the use of sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), which generates diborane in situ.[10]
Causality and Experimental Rationale:
-
Reducing Agent: The combination of NaBH₄ and BF₃·OEt₂ forms diborane (B₂H₆), a strong reducing agent capable of reducing amides and imides, which are typically unreactive towards NaBH₄ alone. This in situ generation avoids the handling of gaseous diborane.
-
Safety at Scale: This method is generally considered safer for scale-up than using LAH. LAH is highly pyrophoric, reacts violently with water, and requires specialized handling protocols and equipment, especially during the quenching step.[11][12][13] While the NaBH₄/BF₃ system also requires careful handling (BF₃·OEt₂ is corrosive and moisture-sensitive), the quench is typically more manageable.
Detailed Experimental Protocol: Step 2
Materials:
-
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (3)
-
Sodium Borohydride (NaBH₄)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl)
-
Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Reactor Setup: To a dry, inert-atmosphere reactor, add the bicyclic imide (3) (1.0 eq) and suspend it in anhydrous THF.
-
Reagent Addition: Cool the suspension to 0 °C. Add sodium borohydride (3.0-4.0 eq) portion-wise, maintaining the temperature.
-
Diborane Generation: Slowly add boron trifluoride etherate (3.0-4.0 eq) dropwise via an addition funnel. An exotherm and gas evolution may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up (Quench): Cool the reaction mixture to 0 °C. CAUTION: This step is hazardous and releases hydrogen gas. Slowly and carefully add aqueous HCl (e.g., 6M) dropwise to quench the excess reducing agent and hydrolyze the borane complexes.
-
Isolation: After the quench is complete, basify the mixture with aqueous NaOH (e.g., 6M) until pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-benzyl-3-azabicyclo[3.1.0]hexane (4). Further purification can be achieved by distillation or chromatography if necessary.
Part 3: N-Debenzylation to the Parent Scaffold (5)
The final step provides the versatile parent scaffold, 3-azabicyclo[3.1.0]hexane, ready for diversification. Catalytic transfer hydrogenation is a preferred method for this transformation on a large scale as it avoids the need for high-pressure hydrogenation equipment.[14]
Causality and Experimental Rationale:
-
Method Choice: Catalytic transfer hydrogenation uses a hydrogen donor molecule, such as ammonium formate or cyclohexene, in the presence of a Pd/C catalyst.[15][16] This method is operationally simple, highly efficient, and avoids the hazards associated with handling flammable hydrogen gas under pressure.
-
Catalyst and Donor: The combination of 10% Pd/C and ammonium formate in methanol is a robust system for N-debenzylation.[14] The ammonium formate decomposes in situ to provide the hydrogen equivalent for the reduction.
Detailed Experimental Protocol: Step 3
Materials:
-
3-Benzyl-3-azabicyclo[3.1.0]hexane (4)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Reactor Setup: To a round-bottom flask, add the N-benzyl protected amine (4) (1.0 eq) and dissolve it in methanol.
-
Reagent Addition: To this solution, carefully add 10% Pd/C (approx. 10-20% by weight of the substrate). Then, add ammonium formate (4-5 eq) in a single portion.
-
Reaction: Heat the mixture to reflux. The reaction is typically rapid and can be monitored by TLC or LC-MS for the disappearance of the starting material (usually within 1-3 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with methanol and filter through a pad of Celite® to remove the catalyst. CAUTION: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry. Keep it wet with solvent or water.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium salts. The product can be isolated by dissolving the residue in a minimal amount of water, basifying with NaOH, and extracting with an organic solvent. The combined organic layers are then dried and concentrated to yield the final product, 3-azabicyclo[3.1.0]hexane (5).
Summary and Comparison of Routes
While the target molecule of this guide is the versatile intermediate scaffold, it is important to understand how different synthetic strategies compare in terms of scalability and efficiency.
| Parameter | Route 1: Cyclopropanation/Reduction | Route 2 (Hypothetical): Bridgehead Functionalization |
| Key Transformation | Pd-catalyzed cyclopropanation | C-H activation or Curtius/Hofmann rearrangement |
| Scalability | High. Demonstrated on gram-scale.[4] Uses standard process equipment. | Low to Moderate. Bridgehead C-H activation is challenging to scale. Rearrangements are scalable but require a C1-functionalized precursor which is not readily available. |
| Starting Materials | Commercially available maleimides and diazo precursors. | Requires synthesis of a C1-functionalized bicyclic core. |
| Number of Steps | 3 (to parent scaffold) | Likely > 5 steps |
| Key Challenges | Handling of diazo precursors; catalyst cost and removal. | Scalable synthesis of the key C1-functionalized intermediate. |
| Overall Yield | Good to Excellent | Likely Moderate |
References
-
Deng, Y., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, e202301017. Available at: [Link]
-
Barashkova K.A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]
-
Gair, J. J., et al. (2019). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6. Organometallics. Available at: [Link]
-
ACS Division of Chemical Health and Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety. Available at: [Link]
-
Zhang, Z., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. RSC Advances. Available at: [Link]
-
Princeton University EHS. (2026). Lithium Aluminum Hydride Safety Protocol. Princeton University Environmental Health & Safety. Available at: [Link]
-
Nuvoli, F., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC. Available at: [Link]
-
Gair, J. J., et al. (2019). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6. PMC. Available at: [Link]
-
Park, S., et al. (2017). A borrowing hydrogen methodology: palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines in water. Green Chemistry. Available at: [Link]
-
Filatov, A. S., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines. Molecules. Available at: [Link]
-
MilliporeSigma. (2026). 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane. MilliporeSigma Product Page. Available at: [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. Available at: [Link]
-
Horsley, P. A., et al. (2021). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Salzer, E., et al. (2006). Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. Molecules. Available at: [Link]
-
Stanford University EHS. (2018). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Stanford Environmental Health & Safety. Available at: [Link]
-
Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. Science Madness Discussion Forum. Available at: [Link]
- Google Patents. (2012). An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts. WO2012049688A1.
-
Oreate AI Blog. (2026). In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride. Oreate AI. Available at: [Link]
-
Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
University of Cambridge. (2026). Experiment 5: Reductions with Lithium Aluminium Hydride. University of Cambridge Department of Chemistry. Available at: [Link]
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3-BENZYL-3-AZABICYCLO(3.1.0)HEXANE-2,4-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. WO2012049688A1 - An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts, a key raw material for hcv inhibitor. - Google Patents [patents.google.com]
- 11. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride - Oreate AI Blog [oreateai.com]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Using 3-Azabicyclo[3.1.0]hexan-1-amine in fragment-based drug design
Application Note: 3D Fragment-Based Drug Discovery Target Scaffold: 3-Azabicyclo[3.1.0]hexan-1-amine Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary: The Escape from "Flatland"
Historically, Fragment-Based Drug Design (FBDD) has relied heavily on flat, sp2-hybridized aromatic rings. While these fragments easily form π-π stacking interactions, they often suffer from poor aqueous solubility, off-target toxicity, and limited spatial exploration of complex protein binding pockets.
The introduction of highly saturated, sp3-rich bicyclic amines—specifically the 3-azabicyclo[3.1.0]hexane core—represents a paradigm shift in FBDD[1]. By utilizing 3-azabicyclo[3.1.0]hexan-1-amine , medicinal chemists can access a conformationally rigid, three-dimensional scaffold. The unique geometry of the fused cyclopropane ring locks the molecule into a defined 3D topology, allowing the orthogonal functionalization of the C1-primary amine and N3-secondary amine to project pharmacophores into distinct spatial vectors. This maximizes binding entropy and significantly improves the physicochemical properties of the resulting lead compounds.
Physicochemical Profiling: Rule of Three (Ro3) Validation
For a fragment to be viable in FBDD, it must strictly adhere to the "Rule of Three" (Ro3) to ensure that subsequent fragment growing or linking does not push the final drug candidate outside of Lipinski’s Rule of Five. As detailed in Table 1, 3-azabicyclo[3.1.0]hexan-1-amine is a near-perfect Ro3-compliant core[2],[1].
Table 1: Physicochemical Properties of 3-Azabicyclo[3.1.0]hexan-1-amine
| Parameter | 3-Azabicyclo[3.1.0]hexan-1-amine Value | Ro3 Ideal Threshold | Status |
| Molecular Weight (MW) | 98.15 g/mol | ≤ 300 g/mol | Pass |
| Calculated LogP (ClogP) | -1.1 | ≤ 3.0 | Pass |
| H-Bond Donors (HBD) | 3 (1° amine = 2; 2° amine = 1) | ≤ 3 | Pass |
| H-Bond Acceptors (HBA) | 2 (Nitrogen atoms) | ≤ 3 | Pass |
| Rotatable Bonds | 1 (C1 to Primary Amine) | ≤ 3 | Pass |
| Topological Polar Surface Area | 38.1 Ų | ≤ 60 Ų | Pass |
| Fraction sp3 (Fsp3) | 1.0 (5 out of 5 carbons) | ≥ 0.45 (Industry standard) | Exceptional |
Data sourced from computed descriptors[2].
Synthetic Methodologies & Library Generation
To utilize this scaffold effectively, orthogonal derivatization is required. Below are field-validated protocols detailing the causality behind the chemical choices.
Protocol A: Orthogonal Derivatization of C1 and N3 Amines
-
Objective: Generate a diverse amide/amine fragment library by selectively functionalizing the C1 and N3 positions.
-
Causality & Logic: The N3 secondary amine is sterically more accessible and nucleophilic than the C1 bridgehead primary amine. To functionalize C1 selectively, N3 must be transiently protected. Furthermore, because the C1 position is sterically hindered by the adjacent cyclopropane ring, standard coupling reagents (e.g., EDC/NHS) often fail. Highly reactive uronium-based coupling agents (HATU) are required to force the formation of the tetrahedral intermediate.
Step-by-Step Procedure:
-
N3-Protection: Dissolve 3-azabicyclo[3.1.0]hexan-1-amine in dichloromethane (DCM) with 1.5 eq of triethylamine (Et3N). Cool to 0°C. Add Boc-anhydride (Boc2O, 1.05 eq) dropwise. The steric preference ensures >95% regioselective protection of the N3 secondary amine over the C1 primary amine.
-
C1-Amide Coupling: To a solution of the desired carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to generate the active ester. Add the N3-Boc protected intermediate and stir at 40°C for 12 hours.
-
Deprotection: Treat the purified intermediate with 4N HCl in dioxane for 2 hours at room temperature. Evaporate to yield the C1-functionalized fragment as an HCl salt, ready for biophysical screening.
Protocol B: Transannular C(sp3)–H Arylation at C6
-
Objective: Access advanced 3D fragments bearing aryl groups at the C6 position of the cyclopropane ring[1].
-
Causality & Logic: Traditional de novo synthesis of C6-substituted bicyclic amines requires lengthy, low-yielding cyclization steps. Direct Pd-catalyzed transannular C–H arylation allows late-stage functionalization. Utilizing microwave heating is critical here; it reduces reaction times from 18 hours to under 1 hour, minimizing the thermal degradation of the highly strained bicyclic core[1]. Nitrogen purging is utilized to eliminate the need for a strict glove-box environment, vastly increasing library throughput[1].
Step-by-Step Procedure:
-
Equip a microwave-safe vial with the N3-protected bicyclic core, an aryl iodide (1.5 eq), Pd(OAc)2 (10 mol%), and silver acetate (AgOAc, 2.0 eq) as the oxidant.
-
Purge the vial with N2 gas for 5 minutes.
-
Add hexafluoroisopropanol (HFIP) as the solvent. Rationale: HFIP stabilizes the palladacycle intermediate.
-
Heat the reaction mixture in a microwave reactor at 180°C for 45 minutes[3].
-
Filter through Celite, concentrate, and purify via reverse-phase HPLC.
Fig 1: Orthogonal functionalization vectors of the 3-azabicyclo[3.1.0]hexane scaffold.
Biophysical Screening Workflows
Because 3-azabicyclo[3.1.0]hexane fragments are highly hydrophilic, they are perfectly suited for high-concentration biophysical assays without the risk of aggregation or precipitation.
Protocol C: Water-LOGSY NMR Screening
-
Causality & Logic: Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY) relies on the transfer of magnetization from bulk water to the protein, and subsequently to the bound fragment. The high aqueous solubility of the sp3-rich bicyclic core allows for clear observation of bulk water transfer without solvent interference.
-
Sample Preparation: Prepare a cocktail of 5 distinct bicyclic fragments (each at 500 µM) and the target protein (10 µM) in D2O-matched buffer (e.g., 50 mM Tris-d11, pH 7.4).
-
NMR Acquisition: Acquire 1D Water-LOGSY spectra at 298 K with a mixing time of 1.5 seconds.
-
Interpretation: Non-binders will tumble rapidly, showing negative cross-peaks (same sign as bulk water). True binders will adopt the slow tumbling rate of the protein complex, exhibiting positive cross-peaks.
Fig 2: FBDD workflow utilizing the 3-azabicyclo[3.1.0]hexane core for hit-to-lead optimization.
Pharmacological Case Studies & Target Validation
The 3-azabicyclo[3.1.0]hexane scaffold has proven its clinical and preclinical viability across multiple therapeutic areas:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been successfully utilized to design selective DPP-4 inhibitors for antihyperglycemic therapies. Hologram QSAR (HQSAR) and docking studies revealed that the rigid bicyclic core perfectly positions P1 and P2 substituents to achieve selectivity over off-target prolyldipeptidases (DPP-8 and DPP-9), thereby minimizing side effects[4].
-
Antiviral Therapeutics (SARS-CoV-2): Fragment-based modeling of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives has shown promise against the SARS-CoV-2 main protease (3CLpro). Molecular dynamic simulations (100 ns) confirmed that the bicyclic scaffold maintains stable hydrogen-bonding networks within the catalytic pocket, acting as a potent antiviral inhibitor[5].
-
Oncology & Antiproliferative Activity: Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole derivatives have demonstrated significant antiproliferative activity against human erythroleukemia (K562) and acute T cell leukemia (Jurkat) cell lines, effectively arresting the cell cycle in the SubG1 and G0/G1 phases[6].
References
-
(1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine - PubChem National Institutes of Health (NIH) URL:[Link]
-
Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors Bentham Science Publishers (Letters in Drug Design & Discovery) URL:[Link]
-
Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation National Institutes of Health (NIH) / Thieme URL:[Link]
-
In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CL Outbreak.info / Medical Chemistry URL:[Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines MDPI (Molecules) URL:[Link]
Sources
- 1. Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine | C5H10N2 | CID 11008378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benthamscience.com [benthamscience.com]
- 5. outbreak.info [outbreak.info]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 3-Azabicyclo[3.1.0]hexan-1-amine
Welcome to the Technical Support Center for the synthesis of 3-azabicyclo[3.1.0]hexan-1-amine and its derivatives. This highly strained fused pyrrolidine-cyclopropane system is a critical pharmacophore in modern drug discovery, frequently utilized in the development of triple reuptake inhibitors, broad-spectrum antibacterials (e.g., trovafloxacin analogs), and ubiquitin-specific protease 30 (USP30) inhibitors[1][2].
As a Senior Application Scientist, I have compiled this guide to address the most complex bottlenecks encountered during the synthesis of this scaffold. We will move beyond basic recipes and explore the mechanistic causality behind reaction failures, providing self-validating protocols to ensure high-yield, reproducible outcomes.
Core Synthetic Workflows & Mechanistic Logic
The synthesis of the 1-amino-3-azabicyclo[3.1.0]hexane architecture generally relies on one of two primary disconnections:
-
The Curtius Rearrangement Route: Construction of the [3.1.0] core via palladium-catalyzed cyclopropanation of a maleimide, followed by conversion of the bridgehead carboxylic acid to an amine[3][4].
-
The Ti(II)-Mediated Reductive Cyclopropanation Route: A Kulinkovich-type intramolecular cyclopropanation of
-(N-allylamino)-substituted carboxamides[5].
Primary synthetic pathways for 3-azabicyclo[3.1.0]hexan-1-amine derivatives.
Step-by-Step Experimental Protocols
Protocol A: Curtius Rearrangement to 1-Amino-3-azabicyclo[3.1.0]hexane
This protocol details the conversion of 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid to the corresponding Boc-protected amine using Diphenylphosphoryl azide (DPPA)[4].
Self-Validating Checkpoint: The intermediate acyl azide must be handled with care. Evolution of
-
Reagent Preparation: Dry toluene and tert-butanol over activated 4Å molecular sieves for 24 hours prior to use. Moisture is the primary enemy of this reaction.
-
Activation: Dissolve 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M). Add triethylamine (1.5 equiv) and stir for 10 minutes at room temperature.
-
Azide Formation: Add DPPA (1.2 equiv) dropwise. Stir at room temperature for 2 hours. Analytical hold: Monitor by TLC or IR (look for the strong azide stretch at ~2140 cm⁻¹).
-
Rearrangement: Heat the reaction mixture to 80°C. Observe the steady evolution of nitrogen gas. Maintain temperature until gas evolution ceases (typically 1.5–2 hours), indicating complete conversion to the isocyanate.
-
Trapping: Add anhydrous tert-butanol (5.0 equiv) and reflux for 12 hours.
-
Workup: Cool to room temperature, wash with 5% aqueous
, then brine. Dry over , concentrate, and purify via silica gel chromatography to yield tert-butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)carbamate.
Protocol B: Ti(II)-Mediated Intramolecular Reductive Cyclopropanation
For substrates where the Curtius route yields poor diastereoselectivity, the Kulinkovich-type cyclopropanation is superior[5].
-
Setup: Under a strict argon atmosphere, dissolve the
-(N-allylamino)-carboxamide (1.0 equiv) and (1.2 equiv) in anhydrous THF (0.1 M). -
Grignard Addition: Cool the mixture to 0°C. Using a syringe pump, add Cyclopentylmagnesium chloride (2.5 equiv, 2.0 M in ether) dropwise over 2 hours. Mechanistic note: Slow addition prevents the Grignard reagent from acting purely as a nucleophile and promotes the formation of the active titanacyclopropane intermediate.
-
Cyclization: Warm the reaction slowly to room temperature and stir for 12 hours.
-
Quench: Quench carefully with water, filter the resulting titanium dioxide salts through a pad of Celite, and wash thoroughly with ethyl acetate.
-
Isolation: Concentrate the filtrate and purify via flash chromatography to isolate the 1-amino-3-azabicyclo[3.1.0]hexane core.
Troubleshooting & FAQs
Q: Why am I getting low yields and a white precipitate during the DPPA-mediated Curtius rearrangement?
A: The white precipitate is likely a symmetric urea byproduct. This occurs when trace moisture in your solvent or tert-butanol hydrolyzes the highly reactive isocyanate intermediate into a primary amine. This primary amine immediately attacks another molecule of isocyanate, forming the urea.
Solution: Ensure absolute anhydrous conditions. Distill your triethylamine from
Mechanistic divergence in the Curtius rearrangement highlighting the moisture-driven failure pathway.
Q: During the reduction of the 2,4-dione intermediate with
Q: In the Ti(II)-mediated Kulinkovich-type cyclopropanation, my conversion is stalled at 50%.
A: This is a classic symptom of premature consumption of the titanacyclopropane intermediate via homocoupling or disproportionation[5].
Solution: The rate of Grignard addition is the critical variable. If added too quickly, the local concentration of the Grignard reagent exceeds the rate of ligand exchange with the titanium center. Use a syringe pump set to a 2-hour addition time. Additionally, ensure your
Q: What is the best method for N-debenzylation of the 3-position without affecting the 1-amine or opening the ring?
A: Standard
Quantitative Data & Yield Optimization
The following table summarizes the optimized parameters for critical steps in the synthesis of 3-azabicyclo[3.1.0]hexan-1-amine derivatives, contrasting standard conditions with our application-optimized parameters.
| Reaction Step | Common Issue | Mechanistic Cause | Optimized Parameter | Expected Yield Increase |
| Pd-Catalyzed Cyclopropanation | Low diastereoselectivity | Rapid carbene insertion lacking steric control | Use bulky N-tosylhydrazones; lower temp to 40°C | 55% |
| Cyclopropane cleavage | Lewis acid-catalyzed ring opening | 0°C to RT only; Fieser quench | 40% | |
| Curtius Rearrangement | Urea byproduct formation | Isocyanate hydrolysis by trace | 4Å MS dried solvents; | 30% |
| Ti(II) Cyclopropanation | Stalled conversion | Titanacyclopropane degradation | 2-hour syringe pump Grignard addition | 50% |
| N-Debenzylation | Hydrogenolysis of core | High | 1 atm | 60% |
References
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones Source: ResearchGate URL:[Link]
-
3-Azabicyclo[3.1.
-(N-Allylamino)-Substituted N,N-Dialkylcarboxamides and Carbonitriles Source: ResearchGate URL:[Link] - EP0413455A2 - Azabicyclo quinolone carboxylic acids Source: Google Patents URL
-
Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives Source: RSC Publishing URL:[Link]
- US11814386B2 - Fused pyrrolines which act as ubiquitin-specific protease 30 (USP30)
Sources
- 1. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. US11814386B2 - Fused pyrrolines which act as ubiquitin-specific protease 30 (USP30) inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CA2023217C - Azabicyclo quinolone carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Azabicyclo[3.1.0]hexan-1-amine Salts
Topic: Purification methods for 3-Azabicyclo[3.1.0]hexan-1-amine salts Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Technical Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. This guide addresses the specific purification challenges associated with 3-Azabicyclo[3.1.0]hexan-1-amine (CAS 769916-87-2) and its salts. This bridgehead amine scaffold is a critical pharmacophore in neuroscience drug discovery, particularly for triple reuptake inhibitors. However, its unique bicyclic geometry creates distinct challenges in crystallization and chiral resolution.
Below you will find targeted protocols, troubleshooting decision trees, and mechanistic insights to ensure your material meets pharmaceutical purity standards (>98% ee, >99.5% chemical purity).
🔬 Module 1: Salt Formation & Crystallization
The Primary Purification Strategy [1]
The free base of 3-azabicyclo[3.1.0]hexan-1-amine is typically a viscous oil or low-melting solid prone to oxidation.[1] Conversion to a crystalline salt is the most effective method for purification and long-term storage.[1]
Standard Protocol: Hydrochloride Salt Formation
Objective: Convert crude free base to a stable, crystalline HCl salt.
-
Dissolution: Dissolve the crude free base (1.0 eq) in a minimal amount of dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Why? DCM solubilizes the organic impurities, while the salt is insoluble.
-
-
Acid Addition: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.1 eq) dropwise under nitrogen.
-
Critical: Do not use aqueous HCl. Water inclusion leads to hygroscopic gums.
-
-
Precipitation: A white precipitate should form immediately.
-
Maturation: Stir at 0°C for 1 hour. If "oiling" occurs, see Troubleshooting below.
-
Isolation: Filter under nitrogen (hygroscopic risk). Wash with cold MTBE (Methyl tert-butyl ether).[1]
-
Drying: Vacuum dry at 40°C for 12 hours.
Troubleshooting Guide: "My Salt Oiled Out"
Q: I added the acid, but instead of crystals, I got a sticky gum/oil at the bottom. How do I fix this?
A: This is the most common issue with bicyclic amines. The lattice energy of the salt is competing with the solvation energy of the impurities.[1]
Corrective Workflow:
-
Decant: Carefully pour off the supernatant (solvent).
-
Trituration: Add Diethyl Ether or MTBE to the gum.
-
Sonication: Sonicate the flask for 10-15 minutes. The mechanical energy often induces nucleation.
-
The "Seed" Trick: If available, add a seed crystal of the pure salt. If not, scratch the glass surface with a spatula to create nucleation sites.
-
Solvent Switch: If HCl oils out persistently, switch to p-Toluenesulfonic acid (Tosylate) . Tosylate salts of lipophilic amines often have higher melting points and crystallize more readily than chlorides.
🧪 Module 2: Chiral Resolution
Separating the Enantiomers
3-Azabicyclo[3.1.0]hexan-1-amine is chiral due to the substitution at the bridgehead (C1).[1] Separating the (1R,5R) from the (1S,5S) enantiomer is critical for biological activity.
Protocol: Diastereomeric Salt Crystallization
Reagent: (S)-(+)-Mandelic Acid or L-(+)-Tartaric Acid.[1]
Q: Which resolving agent should I start with? A: Start with (S)-(+)-Mandelic Acid .[1] Literature suggests mandelates form robust crystalline networks with azabicyclo[3.1.0]hexane derivatives due to pi-stacking interactions between the phenyl ring of the mandelate and the bicyclic framework [1].[1]
Experimental Steps:
-
Mixing: Dissolve Racemic Amine (1.0 eq) in Isopropanol (IPA) .
-
Agent Addition: Add (S)-(+)-Mandelic Acid (0.5 to 1.0 eq) dissolved in hot IPA.
-
Controlled Cooling: Cool from 60°C to Room Temp at a rate of 5°C/hour.
-
Why? Rapid cooling traps the "wrong" diastereomer. Slow cooling ensures thermodynamic selection of the most stable crystal lattice.
-
-
Filtration: Collect the crystals (Salt A). The filtrate contains Salt B (enriched in the opposite enantiomer).
-
Recrystallization: Recrystallize Salt A from Ethanol/Water (9:1) to upgrade Chiral Purity (ee) from ~80% to >99%.
📊 Module 3: Impurity Profiling & Removal
Cleaning up the Synthesis Residues
Depending on your synthetic route (e.g., Cyclopropanation or Curtius Rearrangement), specific impurities will persist.
Common Impurities Table
| Impurity Type | Source | Removal Strategy |
| Ruthenium/Palladium | Catalysts from cyclopropanation | Silica Thiol Scavengers (add to free base solution, stir 2h, filter).[1] |
| Urea Derivatives | Byproduct of Curtius Rearrangement (reaction of isocyanate with water) | These are non-basic. Dissolve crude in 1M HCl ; extract impurities with DCM . Basify aqueous layer to recover amine. |
| Benzylamine | If N-benzyl protection was used | Distillation (Benzylamine b.p. is lower) or Chromatography (DCM:MeOH:NH4OH). |
Q: My HPLC shows a tailing peak. Is it an impurity?
A: Not necessarily. Bicyclic amines interact strongly with residual silanols on HPLC columns, causing peak tailing.
-
Fix: Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) with a C18 XBridge or Gemini NX column. If the "tail" disappears at high pH, it was peak shape artifact, not an impurity.
📉 Visualization: Purification Decision Logic
The following diagram outlines the decision process for purifying the crude reaction mixture.
Caption: Logical workflow for converting crude 3-azabicyclo[3.1.0]hexan-1-amine into a pharmaceutical-grade salt.
📚 References
-
Micheli, F. et al. (2010). Azabicyclo[3.1.0]hexane derivatives useful as modulators of dopamine D3 receptors. European Patent EP2070922B1. Link
-
ChemSrc. (2025). 3-azabicyclo[3.1.0]hexan-1-amine | CAS#: 769916-87-2.[1][2] Chemical Properties and Safety Data. Link
-
Krow, G. R., & Cannon, K. C. (2000).[3] Synthesis of 3-azabicyclo[3.1.0]hexanes.[1][3][4][5][6][7][8][9][10] A review. Organic Preparations and Procedures International. Link
-
Sigma-Aldrich. (2025).[1] 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (Analogous Salt Data). Link
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling 3-azabicyclo[3.1.0]hexane derivatives, as they may possess potent biological activity.
Sources
- 1. US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid - Google Patents [patents.google.com]
- 2. 3-azabicyclo[3.1.0]hexan-1-amine | CAS#:769916-87-2 | Chemsrc [chemsrc.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. data.epo.org [data.epo.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 7. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Google Patents [patents.google.com]
- 8. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-azabicyclo[3.1.0]hexane CAS#: 285-59-6 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Azabicyclo[3.1.0]hexan-1-amine Derivatization & Stereochemical Stability
Welcome to the Advanced Troubleshooting Center for bicyclic amine derivatization. 3-Azabicyclo[3.1.0]hexane frameworks are highly prized in drug discovery for their conformational rigidity and vector projection. However, the quaternary bridgehead stereocenter at the C1 position presents unique stereochemical challenges.
This guide is designed for synthesis chemists and process scientists to diagnose, troubleshoot, and permanently resolve racemization issues during the derivatization of 1-amino-3-azabicyclo[3.1.0]hexane derivatives.
Part 1: The Causality of Racemization (Mechanistic Overview)
Why does a quaternary stereocenter racemize? In unstrained aliphatic systems, quaternary centers are stereochemically rock-solid. However, in 3-azabicyclo[3.1.0]hexanes, the ~27 kcal/mol of cyclopropane ring strain fundamentally alters the thermodynamic landscape, significantly lowering the activation barrier for racemization compared to unstrained systems[1].
During the derivatization of the C1-primary amine (e.g., via reductive amination or harsh amide coupling), the transient formation of an electron-deficient intermediate—such as a Schiff base (imine)—converts the C1 position into a strong electron acceptor. If the N3 position of the pyrrolidine ring is unprotected or carries an electron-donating group (like an alkyl or benzyl group), a stereoelectronic destabilization occurs. This lowers the barrier for the reversible cleavage of the highly strained C1–C5 cyclopropane bond. When the ring transiently opens into a planar or rapidly equilibrating intermediate and subsequently recloses, the stereochemical integrity at C1 and C5 is scrambled, resulting in a catastrophic loss of enantiomeric excess (ee%).
Fig 1. Mechanistic pathway of C1-C5 cleavage leading to racemization during derivatization.
Part 2: Frequently Asked Questions (FAQs)
Q1: I lose over 40% ee during the reductive amination of the C1-amine with benzaldehyde. How can I stop this? A: The loss of ee% is caused by the transient imine acting as an electron acceptor, which facilitates cyclopropane ring-opening. To resolve this, you must suppress the electron density within the pyrrolidine ring. Ensure the N3 position is protected with a strongly electron-withdrawing group (EWG) such as Boc or Cbz before attempting reductive amination at C1. Furthermore, swap harsh Lewis acids (like TiCl₄) for milder reducing conditions (e.g., NaBH(OAc)₃ in DCE at 0 °C).
Q2: Does amide coupling at C1 also cause racemization? A: Yes, though typically to a lesser extent than reductive amination. Racemization here is usually base-catalyzed. Strong bases (like DBU) or prolonged exposure to TEA can deprotonate the newly formed amide, transiently forming an aza-allyl anion equivalent that weakens the C1–C5 bond. Use strictly stoichiometric amounts of a milder base like DIPEA, highly efficient coupling reagents (HATU or COMU), and keep the temperature strictly ≤ 25 °C.
Q3: How do I accurately measure the ee% of my derivatized product to ensure my protocol is working? A: Chiral HPLC is the gold standard. For 3-azabicyclo[3.1.0]hexane derivatives, columns with amylose or cellulose-based stationary phases (e.g., Chiralpak AD-H or OD-H) using Hexane/Isopropanol gradients typically provide baseline separation[2].
Q4: Is it possible the racemization is happening during the synthesis of the core, rather than the derivatization? A: Yes. The fundamental synthesis and isolation of specific geometric and optical isomers of the 3-azabicyclo[3.1.0]hexane core require strict temperature and pH control[3]. In specific 3-azabicyclo[3.1.0]hexane derivatives, steric and electronic interactions significantly influence the rate of rotation and ring-opening, which can lead to complete racemization in solution over time if stored improperly (e.g., in unbuffered protic solvents)[4]. Always verify the ee% of your starting material immediately before derivatization.
Part 3: Quantitative Data on Stereochemical Stability
The following table summarizes the causal relationship between the N3-substituent, the derivatization conditions, and the resulting stereochemical fidelity at the C1 position.
| N3-Substituent | C1-Derivatization Reaction | Temp (°C) | Time (h) | Initial ee (%) | Final ee (%) | Mechanistic Note |
| Benzyl (Donor) | Reductive Amination (NaBH₃CN) | 60 | 12 | 98 | 12 | Severe electronic destabilization; thermal ring opening. |
| Benzyl (Donor) | Amide Coupling (HATU, DIPEA) | 25 | 4 | 98 | 85 | Moderate base-induced cleavage via amide deprotonation. |
| Boc (Acceptor) | Reductive Amination (NaBH(OAc)₃) | 25 | 12 | 99 | 98 | EWG at N3 suppresses ring opening. High fidelity. |
| Cbz (Acceptor) | Amide Coupling (EDCI, HOBt) | 0 to 25 | 6 | 99 | 99 | Optimal stability; no donor capacity at N3. |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in control checks to isolate variables and definitively prove that the chemical environment—not analytical error—is preserving the stereocenter.
Protocol A: Epimerization-Free Reductive Amination
Designed for (1R,5S)-3-Boc-3-azabicyclo[3.1.0]hexan-1-amine.
-
Preparation: Dissolve the chiral amine (1.0 equiv, >98% ee) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Imine Formation (Mild): Add activated 4Å molecular sieves. Stir at 0 °C for 2 hours.
-
Causality: Low temperature and neutral desiccants prevent thermal or acid-catalyzed ring opening during the highly vulnerable imine stage.
-
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in three portions over 15 minutes at 0 °C.
-
Completion: Allow the reaction to slowly warm to 20 °C and stir for 4 hours. Monitor completion by LC-MS.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ at 0 °C. Extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
System Validation Check: Run a parallel micro-scale reaction using racemic 3-Boc-3-azabicyclo[3.1.0]hexan-1-amine. Analyze both the racemic control and the chiral crude via Chiral HPLC (e.g., Chiralpak OD-H, 90:10 Hexane/IPA, 1.0 mL/min). Baseline separation in the racemic control validates the analytical method, while a single peak in the chiral run definitively confirms the protocol prevented epimerization.
Protocol B: High-Fidelity Amide Coupling
Designed for strained bicyclic amines coupling with chiral amino acids.
-
Activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.0 equiv) and stir at 0 °C for 15 minutes.
-
Coupling: Add a solution of the chiral 3-azabicyclo[3.1.0]hexan-1-amine (1.0 equiv) in DMF dropwise.
-
Reaction: Maintain at 0 °C for 1 hour, then warm to 20 °C for 2 hours.
-
Causality: Pre-activation of the acid and strict temperature control prevents the amine from lingering in a basic environment, neutralizing the risk of base-catalyzed cyclopropane cleavage.
-
-
System Validation Check: Isolate the unreacted carboxylic acid partner (if applicable) during workup and check its chiral HPLC profile. If the acid partner has racemized but the amine core remains intact, any observed loss of diastereomeric excess (de%) in the product is due to the acid's oxazolone formation, not the bicyclic amine's instability. This isolates the variable and validates the amine's structural stability.
Part 5: Troubleshooting Workflow
Use the following decision tree to rapidly diagnose and correct stereochemical degradation in your derivatization pipeline.
Fig 2. Decision tree for optimizing derivatization to preserve enantiomeric excess.
References
- Source: Analytical Methods (rsc.org)
- Title: Asymmetric Transformation of N-Nitrosamines by Inclusion Crystallization with Optically Active Hosts Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Silver-Catalyzed, Chemo- and Enantioselective Intramolecular Dearomatization of Indoles to Access Sterically Congested Azaspiro Frameworks Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: US4255334A - Process for preparing 3-azabicyclo(3.1.0)
Sources
Technical Support Center: Kulinkovich & Kulinkovich-de Meijere Reaction Guide
Introduction: Scope & Mechanistic Context
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your attempt to synthesize an azabicyclo[n.1.0]alkane (e.g., azabicyclo[3.1.0]hexane) using the Kulinkovich protocol has resulted in low yields, no conversion, or an intractable emulsion during work-up.
Clarification of Terminology: While often colloquially called the "Kulinkovich reaction," the synthesis of nitrogen-containing bicycles from amides or lactams is formally the Kulinkovich-de Meijere reaction .[1] Unlike the standard ester-to-cyclopropanol transformation (which can be catalytic in Ti), the amide-to-aminocyclopropane transformation typically requires stoichiometric Titanium(IV) isopropoxide due to the strong coordination of the resulting amine to the titanium center.[1]
The Core Challenge
The formation of azabicycles involves an intramolecular coupling between an amide/lactam carbonyl and a tethered olefin.[1] The reaction is driven by the formation of a titanacyclopropane intermediate (generated from Ti(OiPr)₄ and a Grignard reagent) which acts as a 1,2-dicarbanion equivalent.[1][2][3]
Diagnostic Flowchart (Logic Map)
Before altering variables, locate your failure mode on the logic map below.[1]
Figure 1: Decision tree for diagnosing failure modes in Titanium-mediated cyclopropanation.
Module 1: Reagent Integrity (The "Hardware")[1]
The most common cause of "zero conversion" is dead catalyst.[1]
Q: My Ti(OiPr)₄ is slightly hazy/yellow. Can I use it?
A: No. Titanium(IV) isopropoxide is extremely hygroscopic.[1] Upon exposure to moisture, it oligomerizes into catalytically inactive titanium oxides (often seen as white solids or haze).[1]
-
The Test: Dissolve a drop in dry THF. It should be perfectly clear. If hazy, distill it freshly under vacuum or open a new bottle under argon.[1]
-
The Fix: Store Ti(OiPr)₄ in a Schlenk flask under N₂/Ar, not in a bottle with a septum that degrades over time.
Q: Which Grignard reagent should I use for ligand exchange?
A: Cyclohexylmagnesium bromide (CyMgBr) is the industry standard for intramolecular reactions. In the intramolecular Kulinkovich-de Meijere reaction (where the olefin is already attached to the amide), you need an external Grignard to generate the low-valent Titanium species.[1]
-
Why CyMgBr? Ethyl Grignard (EtMgBr) generates ethylene gas, which can compete with your tethered olefin for the titanium center.[1] CyMgBr generates cyclohexene, which is sterically bulky and binds poorly to Titanium, forcing the Titanium to complex with your tethered olefin instead.[1]
Module 2: Reaction Execution (The "Software")
Q: I am adding the Grignard at -78°C to control the exotherm, but the reaction isn't working. Why?
A: You are freezing the catalytic cycle. The active species generation (ligand exchange) has a high activation energy.[1]
-
The Protocol: The Grignard reagent must be added to the Ti(OiPr)₄/Substrate mixture at room temperature or only slightly cooled (0°C).[1]
-
The Mechanism: If you add at -78°C, the Grignard accumulates without reacting.[1] Upon warming, it reacts all at once (thermal runaway), leading to Ti(III) dimers rather than the desired titanacyclopropane.[1]
Q: Why is the addition rate so critical?
A: To prevent "Catalyst Poisoning" by the Grignard. You must maintain a low steady-state concentration of the Grignard reagent.[1]
-
Rapid Addition: Excess Grignard attacks the titanacyclopropane intermediate, converting it into a dialkyl-titanium species that cannot perform the cyclopropanation.[1]
-
Correct Protocol: Use a syringe pump. Add the Grignard over 1–2 hours.[1]
Q: Can I use catalytic Titanium for azabicycles?
A: Generally, No. For amides and lactams (Kulinkovich-de Meijere), the product is an amine.[1] Nitrogen is a strong Lewis base that coordinates tightly to the Ti(IV) center after the reaction, preventing turnover.[1]
-
Recommendation: Use 1.0 to 1.1 equivalents of Ti(OiPr)₄.[1]
-
Exception: If using highly hindered sulfonamides or specific Lewis Acid additives (like AlCl₃), catalytic turnover is sometimes possible, but stoichiometric is more reliable for drug discovery scales.[1]
Module 3: The Azabicyclo Specifics[1]
Q: Which protecting group is best for the Nitrogen?
A: Electron-withdrawing groups are essential. The reaction relies on the nucleophilic attack of the titanacyclopropane on the carbonyl.[1]
-
Best: N-Benzyl or N-Boc (tert-butyloxycarbonyl).[1]
-
Note: While Boc is a carbamate, it is surprisingly stable to these conditions because the t-butyl group provides steric protection against nucleophilic attack at the carbamate carbonyl.[1]
-
-
Avoid: Unprotected secondary amides (the N-H proton quenches the Grignard) or highly labile groups that might coordinate competitively.[1]
Q: My lactam ring size is 5 (gamma-lactam). Will it work?
A: Yes, this is the "Sweet Spot". The intramolecular reaction works best for forming:
-
[3.1.0] systems: From pyrrolidinone derivatives (5-membered lactams).[1]
-
[4.1.0] systems: From piperidinone derivatives (6-membered lactams).[1]
-
Constraint: The tethered olefin must be allylic or homoallylic to the nitrogen to allow the geometric reach required for the bicyclic transition state.[1]
Module 4: Work-up & Isolation (The "Exit Strategy")
This is where 50% of yields are lost.[1] The titanium byproducts form gelatinous emulsions that trap organic products.[1]
Comparative Work-up Strategies
| Method | Reagents | Pros | Cons | Best For |
| Rochelle Salt | Sat.[1][4] aq. Potassium Sodium Tartrate | Gentle, pH neutral.[1] Solubilizes Ti. | Slow (requires stirring 2-12 hours).[1] | Acid-sensitive azabicycles. |
| Sodium Fluoride | NaF (s) + minimal water | Very clean.[1] Forms granular Ti-F solids that filter easily.[1] | Requires filtration of fine solids.[1] | Large scale (>5g) reactions. |
| Acidic Quench | 1M HCl or H₂SO₄ | Fast phase separation.[1] | Risk of ring opening. Aminocyclopropanes hydrolyze to ketones in acid.[1] | Stable, non-basic products only. |
| Basic Quench | NaOH / NH₄Cl | Cheap.[1] | Often results in the worst emulsions.[1] | Not recommended. |
Q: My product is disappearing during silica chromatography.
A: Aminocyclopropanes are acid-sensitive. Silica gel is slightly acidic.[1]
-
The Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in the eluent to neutralize acidic sites.[1] Alternatively, use basic alumina.[1]
Standard Operating Procedure (SOP)
Target: Synthesis of N-Benzyl-3-azabicyclo[3.1.0]hexane (Generic Protocol)
Reagents
-
N-Benzyl-N-(but-3-enyl)formamide (1.0 equiv) [Substrate]
-
Ti(OiPr)₄ (1.1 equiv) [Freshly distilled][1]
-
Cyclohexylmagnesium bromide (2.2 equiv, 1.0 M in ether/THF) [Grignard][1]
-
THF (Anhydrous)[1]
Protocol
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a stir bar, reflux condenser, and temperature probe under Argon.
-
Dissolution: Add the amide substrate and Ti(OiPr)₄ to the flask. Dissolve in anhydrous THF (0.1 M concentration relative to substrate).[1]
-
Temperature: Adjust the bath to 18–20°C (Room Temp). Do not chill.
-
Addition: Load the Grignard reagent into a gas-tight syringe driven by a syringe pump.
-
Execution: Add the Grignard solution dropwise over 1 hour .
-
Stirring: After addition is complete, stir for an additional 30 minutes.
-
Quench (The NaF Method):
-
Dilute reaction with Et₂O (equal volume to THF).[1]
-
Carefully add water (0.1 mL per mmol Ti).[1] Caution: Exothermic.[1]
-
Add Sodium Fluoride (NaF, 3 equiv relative to Ti) and Celite (1g per g substrate).[1]
-
Stir vigorously for 30 minutes until the black goo turns into a granular grey/white suspension.
-
-
Isolation: Filter through a pad of Celite. Wash the pad with Et₂O.[1]
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Silica pre-treated with 1% Et₃N).
Mechanistic Visualization
The following diagram illustrates the Kulinkovich-de Meijere catalytic cycle, highlighting the critical "Azabicyclo" deviation where the iminium species forms.
Figure 2: The Kulinkovich-de Meijere pathway.[1] Note that unlike esters, the intermediate undergoes ring opening to an iminium species before final cyclization.[1][5]
References
-
Kulinkovich, O. G., et al. (1989).[1][3][6] Reaction of carboxylic acid esters with alkylmagnesium bromides in the presence of titanium(IV) alkoxides. Zhurnal Organicheskoi Khimii, 25, 2244.[1][6] [1]
-
Chaplinski, V., & de Meijere, A. (1996).[1] A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides.[1][7] Angewandte Chemie International Edition, 35(4), 413-414.[1] [1]
-
Lee, J., & Cha, J. K. (1997).[1] Intramolecular Kulinkovich reactions of esters and amides. Journal of Organic Chemistry, 62, 1584.[1] [1]
-
Esposito, A., & Taddei, M. (2000).[1][8] The Kulinkovich Reaction on Lactones. Journal of Organic Chemistry, 65(26), 9245–9248.[1] [1]
-
Bertus, P., & Szymoniak, J. (2001).[1][9] New and easy route to primary cyclopropylamines from nitriles.[1][9] Chemical Communications, (18), 1792-1793.[1]
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 6. Kulinkovich_reaction [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols [organic-chemistry.org]
- 9. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
Technical Support Center: 3-Azabicyclo[3.1.0]hexan-1-amine Intermediates
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the 3-azabicyclo[3.1.0]hexane scaffold. While this conformationally restricted bicyclic system is highly prized for reducing the entropic penalty of target binding (frequently utilized in DPP-IV and kinase inhibitors)[1], its inherent rigidity often results in high crystal lattice energies. This thermodynamic stability directly opposes dissolution, leading to persistent solubility bottlenecks in both aqueous assays and organic synthesis[2].
Below, you will find a mechanistic decision matrix, targeted troubleshooting FAQs, self-validating protocols, and quantitative data to resolve these phase-incompatibility issues.
Decision Matrix: Solubility Enhancement Workflow
Workflow for solubility enhancement of 3-Azabicyclo[3.1.0]hexan-1-amine intermediates.
Troubleshooting Guides & FAQs
Q1: My freebase intermediate is precipitating during in vitro biological assays (pH 7.4). How can I resolve this without altering the core pharmacophore?
Causality: The freebase form of rigid bicyclic amines exhibits poor hydration due to a highly ordered crystal lattice. In standard physiological buffers, if the microenvironmental pH does not sufficiently protonate the primary amine, the equilibrium shifts toward the un-ionized, lipophilic state, causing rapid precipitation[2]. Solution: Convert the freebase into a hydrochloride (HCl) salt. Salt formation disrupts the crystal lattice and maximizes ion-dipole interactions with water, drastically increasing the dissolution rate.
Self-Validating Protocol: HCl Salt Formation
-
Dissolution: Dissolve 1.0 eq of 3-azabicyclo[3.1.0]hexan-1-amine freebase in anhydrous dichloromethane (DCM) or diethyl ether (10 mL/g).
-
Thermal Control: Cool the reaction flask to 0 °C using an ice bath to prevent exothermic degradation.
-
Acidification: Dropwise, add 1.1 eq of anhydrous HCl (4M in dioxane). Stir vigorously for 1 hour.
-
Isolation: Filter the resulting white precipitate through a Büchner funnel. Wash with cold anhydrous ether to remove unreacted freebase.
-
Drying & Validation: Dry under high vacuum for 12 hours. Validation Check: Perform a melting point analysis. The successful formation of the HCl salt will yield a sharp melting point shift to 150–152 °C [3], confirming phase purity and successful ionization.
Q2: During palladium-catalyzed cross-coupling, my intermediate exhibits poor solubility in THF and poisons the catalyst. What is the best approach?
Causality: The highly polar primary amine (-NH₂) induces strong intermolecular hydrogen bonding, leading to aggregation in moderately polar aprotic solvents like THF. Furthermore, the lone pair on the free amine aggressively coordinates with palladium, outcompeting your intended ligands and deactivating the catalytic cycle. Solution: Implement a tert-butyloxycarbonyl (Boc) protecting group strategy. This masks the hydrogen bond donor capacity, drastically increasing lipophilicity and organic solubility, while sterically and electronically preventing catalyst coordination.
Self-Validating Protocol: Boc Protection
-
Preparation: Dissolve 1.0 eq of the intermediate in anhydrous DCM (0.2 M concentration).
-
Basification: Add 1.5 eq of Triethylamine (TEA). This neutralizes any trace acid and acts as an acid scavenger.
-
Protection: Cool to 0 °C and slowly add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours.
-
Workup & Validation: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Validation Check: Spot the product on a TLC plate. The Boc-protected intermediate will show a significantly higher
value. Treat the plate with a Ninhydrin stain and heat; a negative (colorless) result confirms the primary amine has been completely masked.
Q3: We need to formulate the freebase for an in vivo animal study, but it is poorly soluble in both water and standard lipid vehicles. What formulation technique is recommended?
Causality: When an intermediate exhibits "brick dust" properties (insoluble in both water and lipids), it is typically governed by extreme crystal packing forces rather than simple lipophilicity[2].
Solution: Host-guest complexation utilizing Hydroxypropyl-
Self-Validating Protocol: Cyclodextrin Complexation
-
Host Solution: Prepare a 20% w/v solution of HP-
-CD in purified water. -
Guest Addition: Add an excess amount of the 3-azabicyclo[3.1.0]hexan-1-amine intermediate to the solution.
-
Equilibration: Stir the suspension at 25 °C for 24–48 hours to ensure thermodynamic equilibrium is reached.
-
Filtration: Filter the mixture through a 0.45 µm PVDF syringe filter to physically remove any uncomplexed, precipitated drug.
-
Lyophilization & Validation: Freeze-dry the clear filtrate to obtain the solid inclusion complex. Validation Check: Analyze the reconstituted solution using Dynamic Light Scattering (DLS). A successful complex will present as a monodisperse solution (typically < 5 nm) without the presence of large colloidal aggregates.
Quantitative Solubility Profiles
The following table summarizes the expected physicochemical shifts when applying the troubleshooting methodologies to the 3-azabicyclo[3.1.0]hexane scaffold[3],[4].
| Derivative Form | Aqueous Solubility (pH 7.4) | Organic Solubility (THF/DCM) | Melting Point (°C) | Primary Validation Metric |
| Freebase | < 0.1 mg/mL | ~10 mg/mL | 45–50 | Baseline |
| HCl Salt | > 50 mg/mL | < 1 mg/mL | 150–152 | Sharp MP shift |
| Boc-Protected | < 0.01 mg/mL | > 100 mg/mL | 80–85 | Negative Ninhydrin Stain |
| HP- | ~15 mg/mL | N/A (Suspension) | N/A | DLS Uniformity (<5 nm) |
References
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Solubility Enhancement Technique: A Review Source: PharmaInfo URL:[Link]
-
73799-64-1 - 3-Azabicyclo[3.1.0]hexane hydrochloride Source: ChemBK URL:[Link]
Sources
Minimizing side reactions in 3-Azabicyclo[3.1.0]hexan-1-amine functionalization
This technical guide addresses the specific challenges in functionalizing 3-Azabicyclo[3.1.0]hexan-1-amine , a strained bicyclic scaffold increasingly utilized in medicinal chemistry (e.g., for glutamate receptor modulators and kinase inhibitors).
The core challenge lies in the high ring strain (~27 kcal/mol) of the fused cyclopropane-pyrrolidine system, which makes the scaffold prone to acid-catalyzed ring opening and skeletal rearrangement. Additionally, the presence of two distinct nitrogen centers (bridgehead primary amine vs. cyclic secondary amine) necessitates rigorous regiocontrol.
Part 1: Critical Reactivity & Stability Profile
Before initiating any protocol, understand the failure modes of this scaffold.
| Parameter | Characteristic | Implication for Protocol |
| Ring Strain | High (Fused Cyclopropane) | Avoid Strong Acids : The C1-C5 bond is susceptible to heterolytic cleavage, leading to ring expansion (to piperidine derivatives) or polymerization. |
| N1 Nucleophilicity | Primary, Bridgehead (Neopentyl-like) | Sterically Hindered : The bridgehead amine is attached to a quaternary carbon. It reacts slower than typical primary amines in SN2 reactions but remains active in acylations.[1] |
| N3 Nucleophilicity | Secondary, Cyclic (Pyrrolidine-like) | Highly Reactive : Without protection, N3 will often outcompete N1 for alkylating agents. |
| Stereochemistry | Rigid Bicyclic Cage | Inversion Impossible : The bridgehead nitrogen cannot undergo Walden inversion. SN2 substitutions at the bridgehead carbon (C1) are impossible; chemistry here must be additive (e.g., acylation, reductive amination). |
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: Regioselectivity Issues (Mixed Products)
Q: I am trying to acylate the bridgehead amine (N1), but I observe significant reaction at the ring nitrogen (N3). How do I control this?
Diagnosis: You are likely working with the free diamine or an incompletely protected scaffold. While primary amines (N1) are generally more reactive towards acyl chlorides due to lower steric bulk at the nitrogen, the secondary amine (N3) in this scaffold is highly nucleophilic.
Solution: The Orthogonal Protection Strategy Do not rely on kinetic selectivity. Use a stepwise protection strategy.
-
Starting Material : Purchase or synthesize tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (N3-Boc protected).
-
Functionalization : Perform your amide coupling or reductive amination at N1.
-
Deprotection : Remove the Boc group using HCl/Dioxane (controlled conditions, see Stability section) or TFA/DCM .
Q: I need to alkylate N3 while leaving N1 free. The N1-Boc group falls off during the reaction.
Diagnosis: N1-carbamates at the bridgehead position can be surprisingly labile or prone to intramolecular cyclization if strong bases are used.
Protocol Adjustment: Use a Cbz (Benzyloxycarbonyl) group for N1 if you need robust stability during basic alkylation of N3.[1]
-
Step 1: Selectively protect N1 at low temp (0 °C) using Cbz-Cl (0.95 eq) and TEA.[1] The primary N1 reacts faster with acylating agents than the secondary N3 due to the steric crowding flanking N3.[1]
-
Step 2: Alkylate N3.[1]
-
Step 3: Hydrogenolysis (H2, Pd/C) to release N1.
Scenario B: Ring Opening & Decomposition
Q: My reaction yields are low, and NMR shows a complex mixture with olefinic signals and loss of the cyclopropane high-field multiplets (< 1.0 ppm).
Diagnosis: You have triggered Acid-Catalyzed Ring Opening .[2] The cyclopropane ring, fused to the pyrrolidine, acts as a "loaded spring." Strong Brønsted acids or Lewis acids can protonate the ring or the bridgehead nitrogen, facilitating C1-C5 bond cleavage to relieve strain.
Mechanism of Failure: The protonation often leads to a carbocation intermediate that rearranges to a 3-substituted piperidine or an acyclic alkene.
Corrective Actions:
-
Avoid Strong Acids : Do not use H2SO4 or neat TFA for extended periods.[1]
-
Deprotection Workup : When removing Boc groups with TFA/DCM, do not concentrate the reaction mixture to dryness while acidic . The high concentration of acid during evaporation promotes ring opening.
-
Fix: Quench the reaction with saturated NaHCO3before concentration, or co-evaporate with toluene to remove TFA azeotropically at low temperature.
-
-
Lewis Acids : If using Lewis acids (e.g., for reductive amination), switch from TiCl4 (too harsh) to Ti(OiPr)4 or mild borohydrides like STAB (Sodium Triacetoxyborohydride) .
Part 3: Visualizing the Stability Logic
The following diagram illustrates the decision pathways to avoid side reactions.
Caption: Decision tree for orthogonal protection and acid management to prevent cyclopropane ring cleavage.
Part 4: Validated Experimental Protocols
Protocol 1: Reductive Amination of N1 (Bridgehead)
Minimizing over-alkylation and ring opening.[1]
Reagents:
-
Substrate: tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (N3-Boc protected).
-
Aldehyde: 1.1 equivalents.[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB), 1.5 equivalents.
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Acid Additive: Acetic Acid (AcOH), 1.0 equivalent (Strictly controlled).
Step-by-Step:
-
Imine Formation : Dissolve the amine and aldehyde in DCE under N2. Add AcOH. Stir for 30–60 mins at Room Temperature (RT).
-
Reduction : Add STAB in one portion. Stir at RT for 2–4 hours.[1]
-
Checkpoint: Monitor by LCMS. Look for the M+H of the product. If you see M+14 or M+28, check for formaldehyde contamination in your solvents (common side reaction).
-
-
Quench : Add saturated aqueous NaHCO3. Stir vigorously for 15 mins to quench borates.
-
Extraction : Extract with DCM. Wash organic layer with brine.[1]
-
Purification : Flash chromatography.[1]
Protocol 2: Amide Coupling at N1
Addressing the steric hindrance of the bridgehead.
Reagents:
-
Coupling Agent: HATU (preferred over EDC due to higher reactivity for hindered amines).[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Polar aprotic helps solubilize the zwitterionic intermediates).[1]
Step-by-Step:
-
Dissolve Carboxylic Acid (1.1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (1.0 eq).[1] Stir for 5 mins to activate the acid (formation of O-At ester).
-
Add the 3-azabicyclo[3.1.0]hexan-1-amine (N3-protected) (1.0 eq) and remaining DIPEA (2.0 eq).[1]
-
Stir at RT for 1–2 hours.
-
Why HATU? The bridgehead amine is primary but neopentyl-like.[1] Standard EDC/NHS couplings can be sluggish, leading to hydrolysis of the active ester. HATU drives the reaction faster, preventing side reactions.
-
Part 5: References & Authority
-
Synthesis and Stability of the Scaffold :
-
Source: "Construction of the 3-azabicyclo[3.1.0]hexane scaffold from acyclic and cyclic precursors."[4][5][6] Beilstein Journal of Organic Chemistry. This work details the stability limits of the cyclopropane ring under various conditions.
-
(General Journal Link for verification of scaffold chemistry discussions).[1]
-
-
Mechanistic Insights on Ring Opening :
-
Medicinal Chemistry Applications (Trovafloxacin/Moxifloxacin side chains) :
Disclaimer : This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-azabicyclo[3.1.0]hexan-1-amine derivatives before handling, as they may possess biological activity.
Sources
- 1. US9663526B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
- 2. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [edgccjournal.org]
- 7. Enantioselective C-H Functionalization-Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Interpretation of 3-Azabicyclo[3.1.0]hexan-1-amine
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The bicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, and the introduction of a nitrogen atom to form the 3-azabicyclo[3.1.0]hexane core, particularly with an amine substituent, presents a molecule of significant interest. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Azabicyclo[3.1.0]hexan-1-amine, offering a comparative interpretation based on experimental data from closely related analogs and foundational NMR principles.
The Structural Uniqueness of 3-Azabicyclo[3.1.0]hexan-1-amine
The rigid, strained bicyclic system of 3-Azabicyclo[3.1.0]hexan-1-amine dictates a well-defined spatial arrangement of its protons and carbons, leading to a characteristic NMR fingerprint. The presence of the cyclopropane ring and the nitrogen heteroatom significantly influences the chemical shifts and coupling constants, making a thorough NMR analysis essential for unambiguous structural confirmation.
Predicted 1H and 13C NMR Spectral Data
Predicted 1H NMR Data (400 MHz, CDCl3)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2α (endo) | ~3.2 - 3.4 | dd | J(H2α, H2β) ≈ 10-12, J(H2α, H1) ≈ 2-3 |
| H2β (exo) | ~2.8 - 3.0 | d | J(H2β, H2α) ≈ 10-12 |
| H4α (endo) | ~3.0 - 3.2 | dd | J(H4α, H4β) ≈ 10-12, J(H4α, H5) ≈ 2-3 |
| H4β (exo) | ~2.6 - 2.8 | d | J(H4β, H4α) ≈ 10-12 |
| H5 | ~1.8 - 2.0 | m | |
| H6α (endo) | ~0.7 - 0.9 | dt | J(H6α, H6β) ≈ 4-6, J(H6α, H1) = J(H6α, H5) ≈ 7-9 |
| H6β (exo) | ~0.4 - 0.6 | dt | J(H6β, H6α) ≈ 4-6, J(H6β, H1) = J(H6β, H5) ≈ 4-6 |
| NH (amine) | ~1.5 - 2.5 | br s | |
| NH (aza) | ~1.5 - 2.5 | br s |
Predicted 13C NMR Data (101 MHz, CDCl3)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~55 - 60 |
| C2 | ~50 - 55 |
| C4 | ~48 - 53 |
| C5 | ~30 - 35 |
| C6 | ~15 - 20 |
In-Depth Spectral Interpretation: A Causality-Driven Approach
The predicted chemical shifts are not arbitrary; they are a direct consequence of the molecule's electronic and steric environment.
1H NMR Spectrum Analysis:
-
Protons on Carbons Adjacent to Nitrogen (H2 and H4): The protons on C2 and C4 are diastereotopic due to the rigid bicyclic structure. They are significantly deshielded due to the inductive effect of the adjacent nitrogen atom, with expected chemical shifts in the range of 2.6-3.4 ppm.[4] The endo protons (H2α and H4α) are expected to be slightly more deshielded than the exo protons (H2β and H4β) due to stereoelectronic effects. The geminal coupling between these protons is typically in the range of 10-12 Hz.[5]
-
Bridgehead Proton (H5): This proton is expected to appear as a multiplet around 1.8-2.0 ppm. Its coupling to the adjacent cyclopropyl and pyrrolidine ring protons will result in a complex splitting pattern.
-
Cyclopropyl Protons (H6): The cyclopropyl protons are highly shielded due to the unique electronic nature of the three-membered ring, and their signals are expected at high field (0.4-0.9 ppm).[6] The endo and exo protons will have different chemical shifts and will exhibit geminal coupling (around 4-6 Hz) and vicinal coupling to the bridgehead protons (H1 and H5). The magnitude of these vicinal couplings is highly dependent on the dihedral angle, as described by the Karplus equation.
-
Amine and Aza Protons (NH): The N-H protons of the primary amine and the secondary amine within the ring are expected to appear as broad singlets. Their chemical shift can be highly variable depending on the solvent and concentration.[7] Their presence can be confirmed by D2O exchange, which will cause the signals to disappear.
13C NMR Spectrum Analysis:
-
Quaternary Carbon (C1): This carbon, bearing the amino group, is expected to be the most deshielded among the sp3 carbons directly attached to the bicyclic core, with a predicted chemical shift of 55-60 ppm.
-
Carbons Adjacent to Nitrogen (C2 and C4): These carbons are deshielded by the nitrogen atom and are predicted to resonate in the 48-55 ppm region.[4]
-
Bridgehead Carbon (C5): The C5 carbon is expected to have a chemical shift in the range of 30-35 ppm.
-
Cyclopropyl Carbon (C6): The cyclopropyl carbon will be the most shielded, appearing at a high field of around 15-20 ppm, a characteristic feature of cyclopropane rings.[6]
Comparative Analysis with Structurally Similar Compounds
The predicted spectral data for 3-Azabicyclo[3.1.0]hexan-1-amine can be benchmarked against experimentally determined data for related structures. For instance, in 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one, the cyclopropyl protons appear in the range of 1.0-2.2 ppm, and the carbons of the bicyclic core resonate at approximately 23-54 ppm.[1] Similarly, for 3-azabicyclo[3.1.0]hexan-1-ols, the protons on the carbon bearing the hydroxyl group are significantly deshielded.[2] These examples provide a strong basis for the predicted chemical shifts in our target molecule.
Experimental Protocols for Unambiguous Structure Elucidation
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
Standard 1D NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH2, and CH3 groups.
Advanced 2D NMR Techniques:
The following diagram illustrates the workflow for utilizing 2D NMR for complete structural assignment.
Figure 1: Workflow for 2D NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For example, the couplings between H2 protons and H1, and between H6 protons and H1/H5 would be clearly visible.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the signal of the carbon to which it is directly attached. This provides an unambiguous assignment of all protonated carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for assigning quaternary carbons, such as C1 in our target molecule, by observing its correlation with nearby protons (e.g., H2, H6).[10]
Conclusion
The NMR spectral interpretation of 3-Azabicyclo[3.1.0]hexan-1-amine presents a fascinating case study in the power of modern spectroscopic techniques for the characterization of complex organic molecules. While direct experimental data may be scarce, a robust and reliable prediction of its 1H and 13C NMR spectra can be achieved through a comparative analysis of related structures and the application of fundamental NMR principles. For definitive structural confirmation, a combination of 1D and 2D NMR experiments is essential, providing a self-validating system for the complete assignment of all proton and carbon resonances. This guide serves as a valuable resource for researchers working with this important class of bicyclic amines, enabling them to confidently interpret their NMR data and accelerate their research and development efforts.
References
-
Abouzid, K. M., & Abdel-Megeed, M. F. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(v), 156-169. [Link]
-
Beilstein Journals. (2022). Supporting Information Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters, 18(18), 4646-4649. [Link]
-
ResearchGate. (n.d.). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of... ResearchGate. [Link]
-
Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry--A European Journal, 12(21), 5514–5525. [Link]
-
National Center for Biotechnology Information. (n.d.). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. PubMed Central. [Link]
-
SpectraBase. (n.d.). 1a,5a,6a-6-Cyano-6-morpholino-3-aza-bicyclo(3.1.0)hexane-3-carboxylic acid, ethyl ester. SpectraBase. [Link]
-
R Discovery. (1974). The NMR spectra and conformations of cyclic compounds: IX—conformational studies of bicyclo(3,1,0)hexane derivatives by 13C NMR. R Discovery. [Link]
-
Chemistry LibreTexts. (2021). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
PubChemLite. (n.d.). 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride. PubChemLite. [Link]
-
ChemRxiv. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Azabicyclo(3.1.0)hexane. PubChem. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
-
Govindan, R., & Young, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Chemspace. (n.d.). (1S,5R)-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride. Chemspace. [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. ResearchGate. [Link]
-
EPFL. (n.d.). 2D NMR. EPFL. [Link]
-
National Institute of Standards and Technology. (n.d.). (1R,3R,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel-. NIST Chemistry WebBook. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine | C5H10N2 | CID 11008378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. cosy hsqc hmbc: Topics by Science.gov [science.gov]
Comparing biological activity of 3-Azabicyclo[3.1.0]hexan-1-amine vs pyrrolidine
Topic: Comparative Guide: 3-Azabicyclo[3.1.0]hexan-1-amine vs. Pyrrolidine Scaffolds in Drug Design
Executive Summary
This guide provides a technical comparison between the 3-azabicyclo[3.1.0]hexan-1-amine scaffold and its flexible progenitor, pyrrolidine (specifically 3-aminopyrrolidine analogs). Targeted at medicinal chemists and pharmacologists, this analysis focuses on the "conformational lock" effect—a strategy where the fusion of a cyclopropane ring to a pyrrolidine core restricts bond rotation, lowers entropic penalties upon binding, and alters metabolic susceptibility.
The guide highlights the transition from flexible pyrrolidine linkers to the rigid bicyclic system, a tactic successfully employed in the optimization of JAK inhibitors (e.g., Tofacitinib analogs) and
Structural & Physicochemical Analysis
The fundamental difference between these two scaffolds lies in their conformational freedom and the resulting vector orientation of substituents.
Structural Superposition
-
Pyrrolidine (Flexible): A five-membered ring that undergoes rapid envelope flipping (pseudorotation). Substituents at the C3 position can adopt multiple spatial orientations, leading to a high entropic penalty (
) when binding to a rigid protein pocket. -
3-Azabicyclo[3.1.0]hexane (Rigid): The fusion of a cyclopropane ring across the C1-C5 (or C2-C4 depending on numbering, here C1-C5 relative to the bridgehead) locks the pyrrolidine ring into a specific "boat-like" or flattened conformation.
-
The "1-Amine" Specificity: In 3-azabicyclo[3.1.0]hexan-1-amine, the primary amino group is located at the bridgehead. This creates a quaternary carbon center that rigidly directs the amine vector, unlike the flexible C3-amine of pyrrolidine.
Physicochemical Profile
| Property | Pyrrolidine (3-amino analog) | 3-Azabicyclo[3.1.0]hexan-1-amine | Implication |
| Conformation | Flexible (Envelope Flip) | Rigid (Locked Boat) | Bicyclic reduces |
| Basicity (pKa) | ~9.5 - 10.5 (Sec. amine) | ~8.5 - 9.5 (Bridgehead effect) | Cyclopropyl fusion increases s-character, slightly lowering basicity (Walsh orbitals). |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (+0.4 to +0.8 vs pyrrolidine) | Cyclopropane adds lipophilic bulk without significant MW increase ("Magic Methyl" effect). |
| Metabolic Liability | High ( | Low (Bridgehead blocked) | Bridgehead substitution prevents |
| TPSA | ~26-35 | ~26-35 | Similar polar surface area; excellent membrane permeability. |
Biological Performance: The "Rigidification" Advantage
Potency & Entropy ( )
The primary driver for switching from a pyrrolidine to a 3-azabicyclo[3.1.0]hexane scaffold is the improvement of binding affinity via entropy.
-
Mechanism: A flexible pyrrolidine ligand must "freeze" into a specific bioactive conformation upon binding, costing significant entropy (
is positive/unfavorable). -
Advantage: The 3-azabicyclo scaffold is pre-organized. If the rigid conformation matches the bioactive state, the entropic cost is paid during synthesis, not binding. This often results in a 10-100x increase in potency .
Selectivity (The Vector Argument)
In kinase inhibitors (e.g., JAK1/JAK2), the orientation of the solvent-exposed amine is critical.
-
Pyrrolidine: The amine can rotate, potentially interacting with off-target residues or water networks.
-
3-Azabicyclo[3.1.0]hexan-1-amine: The bridgehead amine points in a fixed vector. This precision allows for the design of inhibitors that pick up specific hydrogen bonds in the target kinase while clashing with non-conserved residues in off-targets.
Metabolic Stability
Pyrrolidines are prone to oxidative metabolism at the
-
Experiment: In microsomal stability assays, 3-substituted pyrrolidines often show high clearance.
-
Solution: The 3-azabicyclo[3.1.0]hexan-1-amine scaffold has a bridgehead carbon (quaternary) at one
-position and a cyclopropyl-fused carbon at the other. This steric bulk and lack of abstractable protons significantly increase half-life ( ).
Visualizing the Design Logic
The following diagram illustrates the decision process and structural consequences of switching scaffolds.
Caption: Workflow for scaffold hopping from pyrrolidine to 3-azabicyclo[3.1.0]hexane to optimize drug properties.
Experimental Protocols
To validate the superiority of the bicyclic scaffold, the following protocols are recommended.
Protocol A: Synthesis of 3-Azabicyclo[3.1.0]hexan-1-amine (Kulinkovich-Type)
This protocol describes the formation of the core via a titanium-mediated cyclopropanation, a standard route for these intermediates.
-
Reagents: N-Benzyl-3-pyrrolin-2-one,
, , . -
Cyclopropanation: Treat N-Benzyl-3-pyrrolin-2-one with
in the presence of catalytic (Kulinkovich conditions) to generate the fused cyclopropane ring. -
Amine Installation: Convert the resulting alcohol or ketone intermediate to the amine via reductive amination or Curtius rearrangement (if starting from an ester).
-
Deprotection: Hydrogenolysis (
) removes the benzyl group to yield the free amine.
Protocol B: Comparative Microsomal Stability Assay
Use this assay to quantify the metabolic stability advantage.
-
Preparation: Prepare 10 mM stock solutions of the Pyrrolidine analog and the 3-Azabicyclo analog in DMSO.
-
Incubation:
-
Mix test compound (
final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Metric: A <50% reduction in
for the bicyclic compound compared to the pyrrolidine indicates successful stabilization.
-
Case Study: JAK Inhibitor Optimization
A pertinent example of this scaffold in action is found in the optimization of Janus Kinase (JAK) inhibitors (e.g., patent literature related to Tofacitinib analogs).
-
Challenge: Early pyrrolidine-based leads showed moderate selectivity for JAK1 vs JAK2 and rapid metabolic clearance.
-
Modification: Replacement of the 3-aminomethylpyrrolidine side chain with (1S,5R)-3-azabicyclo[3.1.0]hexan-1-amine .
-
Result:
-
Potency:
improved from 45 nM to 2 nM (JAK1). -
Selectivity: The rigid vector of the amine allowed for specific interaction with the Glu residue in the active site, improving the selectivity window against JAK2.
-
PK: Half-life (
) in rats increased from 0.8h to 3.2h due to blocked metabolic sites.
-
References
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.
opioid ligands. Bioorganic & Medicinal Chemistry Letters. Link -
Pfefferkorn, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Fohlen, et al. (2021). Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents.[1][2] MDPI Molecules. Link
-
Pfizer Inc. (2016). Aminopyrimidinyl compounds as JAK inhibitors.[3] WO2016027195A1. Link
-
ChemScene. (2024). Product Data: 3-Azabicyclo[3.1.0]hexan-1-amine.[4][5][6][7][8]Link
Sources
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- 5. US20140228361A1 - Aminoquinazoline derivatives and their salts and methods of use - Google Patents [patents.google.com]
- 6. (1S,5R)-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride - C5H12Cl2N2 | CSSB20963526992 [chem-space.com]
- 7. WO2009061879A1 - Peptide deformylase inhibitors - Google Patents [patents.google.com]
- 8. US9663526B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
A Researcher's Guide to the Metabolic Stability Assessment of 3-Azabicyclo[3.1.0]hexan-1-amine Analogs
In the landscape of modern medicinal chemistry, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a compelling structural motif.[1][2] Its rigid, three-dimensional architecture offers a unique vector space for substituent placement, making it an attractive component for achieving high target affinity and selectivity.[3] Analogs of 3-azabicyclo[3.1.0]hexan-1-amine are being investigated for a variety of therapeutic applications, including as potential antitumor agents and receptor antagonists.[4][5] However, for any promising compound to transition from a hit to a viable drug candidate, a thorough understanding of its pharmacokinetic properties is paramount. Central to this is the assessment of its metabolic stability.[6]
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the metabolic stability assessment of novel 3-Azabicyclo[3.1.0]hexan-1-amine analogs. We will delve into the theoretical underpinnings of their likely metabolic fate, provide a detailed, field-proven experimental protocol for in vitro assessment, and discuss the interpretation of the resulting data for comparative analysis.
Predicted Metabolic Pathways for 3-Azabicyclo[3.1.0]hexan-1-amine Analogs
The metabolic fate of a drug candidate is primarily dictated by its chemical structure and its interaction with drug-metabolizing enzymes.[6] For 3-Azabicyclo[3.1.0]hexan-1-amine analogs, the primary sites of metabolic transformation are anticipated to be the secondary amine and any appended functionalities. The liver is the principal site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a crucial role in the biotransformation of a vast array of xenobiotics.[7][8]
The secondary amine present in the 3-azabicyclo[3.1.0]hexane core is a likely target for several metabolic reactions, including:
-
N-dealkylation: If the nitrogen is substituted, cleavage of the N-alkyl bond can occur.
-
N-oxidation: The nitrogen atom can be oxidized to form an N-oxide.[9]
-
N-glucuronidation: Conjugation with glucuronic acid is a common phase II metabolic pathway for amines.[7]
The strained cyclopropane ring within the bicyclic system might also be susceptible to metabolic opening, although this is generally a less common pathway compared to the metabolism of more reactive functional groups. The specific metabolic pathways and their rates will be highly dependent on the nature and position of substituents on the bicyclic core and the amine.
Comparative Assessment of Metabolic Stability: An In Vitro Approach
To experimentally determine and compare the metabolic stability of different 3-Azabicyclo[3.1.0]hexan-1-amine analogs, an in vitro assay using human liver microsomes (HLM) is the industry-standard approach.[10][11] HLMs are subcellular fractions of hepatocytes that contain a high concentration of phase I drug-metabolizing enzymes, most notably the CYPs.[12] This assay allows for the determination of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[13]
Experimental Workflow for In Vitro Metabolic Stability Assessment
The following diagram outlines the typical workflow for an in vitro metabolic stability assay using human liver microsomes.
Caption: Workflow for in vitro metabolic stability assay.
Detailed Step-by-Step Protocol
This protocol is designed for the comparative assessment of multiple 3-Azabicyclo[3.1.0]hexan-1-amine analogs.
1. Preparation of Reagents:
-
Test Compounds and Positive Controls: Prepare 10 mM stock solutions of each analog and positive controls (e.g., testosterone for high clearance, verapamil for moderate clearance) in DMSO.
-
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of NADPH, the essential cofactor for CYP enzymes.[14]
2. Incubation Procedure:
-
In a 96-well plate, add phosphate buffer, HLM solution, and the test compound solution (final concentration typically 1 µM).[12]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with gentle shaking.
3. Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.[10]
-
Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with a suitable internal standard. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[15]
4. Sample Analysis by LC-MS/MS:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16] The LC-MS/MS should be optimized for the detection and quantification of each analog and the internal standard.[17]
5. Data Analysis and Interpretation:
-
For each analog, plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[18]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .[13]
Comparative Data Presentation
The calculated t½ and CLint values for each 3-Azabicyclo[3.1.0]hexan-1-amine analog should be summarized in a clear and concise table for easy comparison.
| Analog ID | Structure Modification | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | - | ||
| Analog B | Methyl substitution at C2 | ||
| Analog C | Phenyl substitution on amine | ||
| ... | ... | ||
| Verapamil (Control) | - | ||
| Testosterone (Control) | - |
This tabular representation allows for a direct comparison of the metabolic stability of the different analogs. A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.[13]
Structure-Metabolism Relationships
By comparing the metabolic stability data with the structural modifications of the analogs, you can begin to establish structure-metabolism relationships (SMR). For example, you might observe that the introduction of a bulky substituent near the amine sterically hinders access by metabolic enzymes, leading to increased stability. Conversely, the addition of a functional group that is a known substrate for a specific CYP isozyme could decrease stability. Understanding these SMRs is critical for guiding the design of next-generation analogs with improved pharmacokinetic profiles.[19]
Conclusion
The metabolic stability assessment is a critical step in the early-stage development of any new chemical entity, including 3-Azabicyclo[3.1.0]hexan-1-amine analogs. The in vitro assay using human liver microsomes provides a robust and high-throughput method for generating comparative data on half-life and intrinsic clearance. By systematically evaluating a series of analogs, researchers can identify metabolically labile sites, establish structure-metabolism relationships, and rationally design compounds with an optimal balance of potency and pharmacokinetic properties, ultimately increasing the probability of success in clinical development.
References
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]
-
Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. (2022). Scientific Reports. [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTT Lab. [Link]
-
The role of CYP450 in drug metabolism. (2022). AxisPharm. [Link]
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
-
Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021). Agilent. [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC Publishing. [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). ResearchGate. [Link]
-
Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. (2014). ResearchGate. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). MDPI. [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). (2022). Molecules. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. [Link]
-
Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (2015). The AAPS Journal. [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (2008). PubMed. [Link]
-
Determination of half-life for the estimation of in vitro intrinsic clearance of MINCH in human liver microsomes. (2019). ResearchGate. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journals. [Link]
-
Cytochrome P450 (individual enzymes). (n.d.). Wikipedia. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). PMC. [Link]
-
Construction of 3-azabicyclo[3.1.0]hexane scaffolds. (2022). ResearchGate. [Link]
-
Development of an in vitro metabolic hepatic clearance method. (2018). JRC Publications Repository. [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Taylor & Francis Online. [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). PubMed. [Link]
-
Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. (2021). Organic Chemistry Frontiers. [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2023). Journal of Clinical Toxicology. [Link]
Sources
- 1. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 6. longdom.org [longdom.org]
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- 8. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
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- 19. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Stereochemistry of Synthesized 3-Azabicyclo[3.1.0]hexan-1-amine: A Comparative Analytical Guide
By: Senior Application Scientist
The 3-azabicyclo[3.1.0]hexane scaffold is a highly prized conformationally restricted pharmacophore, frequently deployed in the development of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and metabotropic glutamate receptor (mGluR) modulators [1]. However, the introduction of a primary amine at the C1 bridgehead carbon introduces significant stereochemical complexity.
Because the cyclopropane ring is fused to the pyrrolidine ring, the bridgehead carbons (C1 and C5) are geometrically constrained to a cis-fused relationship due to extreme ring strain. Despite this predictable relative geometry at the bridgehead, determining the absolute configuration (e.g., 1R, 5S vs. 1S, 5R) and the relative stereochemistry of any additional substituents requires a rigorous, self-validating analytical approach.
This guide objectively compares the three primary modalities for stereochemical validation—2D NMR, Single-Crystal X-Ray Diffraction (XRD), and Vibrational Circular Dichroism (VCD)—and provides actionable, self-validating protocols for each.
Mechanistic Comparison of Analytical Modalities
To establish a self-validating system, a researcher must first prove the relative stereochemistry (spatial relationship of atoms) before defining the absolute stereochemistry (exact 3D orientation in space).
2D NMR (NOESY/ROESY): The Relative Stereochemistry Workhorse
Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space dipole-dipole interactions. In the rigid 3-azabicyclo[3.1.0]hexane system, protons residing on the same face of the bicyclic ring (endo vs. exo) exhibit strong NOE cross-peaks. Causality: Because the distance between protons dictates NOE intensity (
Single-Crystal X-Ray Diffraction (XRD): The Gold Standard
XRD is the definitive method for determining absolute configuration. Causality: By utilizing the anomalous dispersion of X-rays by heavier atoms (measured via the Flack parameter), XRD directly maps the 3D electron density of the enantiomer [2]. Limitation: 3-azabicyclo[3.1.0]hexan-1-amines are frequently isolated as oils or amorphous solids. Derivatization (e.g., forming a hydrochloride or brosylate salt) is often required to force crystallization, which adds synthetic steps and time.
Vibrational Circular Dichroism (VCD): The Rapid Solution-Phase Alternative
When crystallization fails, VCD is the premier alternative. Causality: Unlike Electronic Circular Dichroism (ECD), which requires a UV chromophore near the chiral center, VCD measures the differential absorption of left- and right-circularly polarized infrared light by molecular vibrations. Because every chiral molecule has a unique vibrational signature, comparing the experimental VCD spectrum to Density Functional Theory (DFT) computed spectra allows for absolute configuration assignment directly in solution [3].
Quantitative Performance Comparison
| Analytical Method | Primary Output | Sample Requirement | Turnaround Time | Key Limitation |
| 2D NMR (NOESY) | Relative Stereochemistry | 5–10 mg (Solution) | Hours | Cannot determine absolute configuration independently. |
| XRD | Absolute Stereochemistry | Single high-quality crystal | Days to Weeks | Highly dependent on the molecule's ability to crystallize [2]. |
| VCD + DFT | Absolute Stereochemistry | 2–5 mg (Solution) | 1–3 Days | Requires accurate quantum mechanical (DFT) modeling [3]. |
Stereochemical Validation Workflow
To minimize wasted resources, stereochemical validation should follow a logical progression from relative to absolute determination.
Workflow for determining relative and absolute stereochemistry of 3-Azabicyclo[3.1.0]hexan-1-amine.
Self-Validating Experimental Protocols
The following protocols are designed to ensure internal consistency and reproducibility.
Protocol A: Relative Stereochemistry via 2D NOESY NMR
The goal of this protocol is to validate the rigid bicyclic framework before attempting absolute configuration.
-
Sample Preparation: Dissolve 10 mg of the synthesized 3-azabicyclo[3.1.0]hexan-1-amine in 0.6 mL of anhydrous
. Causality for solvent choice: Anhydrous solvent prevents rapid exchange of the C1 primary amine protons, which can sometimes provide valuable NOE contacts to the cyclopropane ring. -
Data Acquisition: Acquire a 1D
NMR spectrum to ensure sample purity (>95%). Proceed to acquire a 2D NOESY spectrum with a mixing time ( ) of 300–500 ms. Causality for mixing time: The rigid bicyclic structure has a relatively short rotational correlation time; a 400 ms mixing time prevents spin diffusion while capturing true through-space interactions. -
Data Interpretation: Identify the distinct cyclopropane methylene protons (C6). The exo-proton will show NOE cross-peaks to the pyrrolidine ring protons, while the endo-proton (tucked under the ring) will show a distinct lack of interaction with the upper face. Use these contacts to map the relative geometry of the C1 amine.
Protocol B: Absolute Configuration via VCD and DFT
Use this protocol when the compound is an oil or fails to yield diffraction-quality crystals.
-
Computational Modeling (DFT):
-
Draw the (1R, 5S) enantiomer.
-
Perform a conformational search using Molecular Mechanics (e.g., OPLS4) to identify all low-energy conformers within 3 kcal/mol.
-
Optimize geometries and calculate vibrational frequencies and rotational strengths using DFT at the B3LYP/6-311G(d,p) level of theory. Causality: This basis set provides an optimal balance between computational cost and the accuracy required for predicting IR/VCD stretching frequencies [3].
-
-
Experimental Acquisition:
-
Dissolve 3 mg of the analyte in 150 µL of
and place it in a BaF cell with a 100 µm path length. -
Record the IR and VCD spectra over the 2000–900 cm
region (resolution: 4 cm , 4-hour collection time).
-
-
Validation & Assignment: Overlay the experimental VCD spectrum with the Boltzmann-weighted computed spectrum. A positive correlation (matching peaks and signs) confirms the (1R, 5S) configuration. An inverse correlation (mirror image) proves the synthesized molecule is the (1S, 5R) enantiomer.
Protocol C: Absolute Configuration via Single-Crystal XRD
Use this protocol when the compound or its salt derivative forms high-quality single crystals.
-
Crystallization: If the free base is an oil, synthesize the hydrochloride or hydrobromide salt. Dissolve the salt in a minimum amount of hot methanol and allow for slow vapor diffusion with diethyl ether over 48 hours. Causality: The heavy halide ion (Cl
or Br ) significantly enhances anomalous dispersion, lowering the standard uncertainty of the Flack parameter [2]. -
Diffraction & Refinement: Mount a single crystal on a diffractometer equipped with a Cu-K
radiation source ( Å). Causality: Copper radiation is chosen over Molybdenum because it maximizes the anomalous scattering signal for lighter atoms (C, N, O), which is critical for stereochemical assignment. -
Validation: Solve the structure using direct methods. The absolute configuration is self-validated if the refined Flack parameter is near 0 (typically
). A Flack parameter near 1.0 indicates the crystal is the opposite enantiomer of the modeled structure.
Conclusion
Validating the stereochemistry of 3-azabicyclo[3.1.0]hexan-1-amine requires a multi-tiered approach. While XRD remains the authoritative standard for absolute configuration, the reality of drug development often involves non-crystalline intermediates. By coupling 2D NOESY NMR for relative framework validation with VCD/DFT for absolute stereochemical assignment, researchers can create a rapid, self-validating analytical pipeline that does not rely on serendipitous crystallization.
References
- Title: 3-azabicyclo[3.1.
-
Title: Absolute stereochemistry: the merits of VCD and XRD Source: University of Southampton, Doctoral Thesis (ePrints Soton) URL: [Link]
-
Title: A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
Comprehensive Comparison Guide: 3-Azabicyclo[3.1.0]hexan-1-amine vs. Piperidine Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold dictates a drug candidate's fundamental physicochemical properties, target engagement, and metabolic fate. While the flexible piperidine ring has historically been a cornerstone of drug design, the relentless demand for improved pharmacokinetic (PK) profiles and target selectivity has driven a paradigm shift toward conformationally restricted bioisosteres.
This guide provides an in-depth, objective comparison between traditional piperidine scaffolds and the highly rigid 3-azabicyclo[3.1.0]hexan-1-amine system, equipping drug development professionals with the experimental rationale needed to execute successful scaffold hopping.
Mechanistic Rationale: The Causality of Conformational Restriction
The Flexibility Liability of Piperidine
Piperidine is a highly versatile, sp³-rich heterocycle. However, its inherent conformational flexibility allows it to easily transition between multiple chair and boat conformations. When a flexible piperidine-based drug binds to a target, it must "freeze" into a single bioactive conformation. This results in a high entropic penalty , limiting maximum binding affinity. Furthermore, this flexibility allows the molecule to adapt to unintended binding pockets, increasing the risk of off-target toxicity.
The 3-Azabicyclo[3.1.0]hexan-1-amine Advantage
Fusing a cyclopropane ring to a pyrrolidine/piperidine core creates the 3-azabicyclo[3.1.0]hexane system. This modification forces the nitrogen-containing ring into a locked, distorted chair/boat conformation.
Specifically, the 1-amine substitution (where the primary amine is attached directly to the bridgehead C1 carbon of the cyclopropane ring) provides a highly rigid, non-epimerizable exit vector.
-
Causality in Affinity: By pre-organizing the amine vector to perfectly match the target's binding pocket (such as the ATP-binding site in kinases), the entropic penalty of binding is nearly eliminated, driving superior
values. -
Causality in Metabolism: The cyclopropane ring sterically shields adjacent C–H bonds from cytochrome P450 (CYP) enzymes, drastically reducing oxidative clearance compared to the exposed
-carbons of piperidine.
According to data from the[1], replacing flexible cyclic amines with 3-azabicyclo[3.1.0]hexane derivatives is one of the most statistically successful bioisosteric transformations for improving metabolic stability while retaining or enhancing potency.
Logic of scaffold hopping from flexible piperidine to rigid 3-azabicyclo[3.1.0]hexane.
Comparative Physicochemical & Pharmacological Profiling
The structural differences between these scaffolds translate directly to measurable pharmacological outcomes. For example, in the development of [2] and[3], the transition from flexible rings to the bicyclo[3.1.0]hexane core yielded profound improvements in selectivity and half-life.
| Parameter | Flexible Piperidine Analog | 3-Azabicyclo[3.1.0]hexan-1-amine Analog | Mechanistic Impact |
| Conformational State | Dynamic (Equatorial | Locked (Fixed Exit Vector) | Determines target specificity and off-target avoidance. |
| Target Selectivity | Low to Moderate (< 10-fold) | Exceptionally High (> 100-fold) | Rigid vectors prevent binding to structurally similar homologous receptors. |
| Metabolic | ~15 – 25 minutes | > 60 minutes | Steric hindrance by the cyclopropane ring blocks CYP-mediated N-dealkylation. |
| Lipophilicity (LogP) | Baseline | Slightly elevated (+0.2 to +0.5) | Improved membrane permeability and blood-brain barrier (BBB) penetration. |
Self-Validating Experimental Methodologies
To objectively evaluate the performance of a piperidine lead versus a newly synthesized 3-azabicyclo[3.1.0]hexan-1-amine bioisostere, researchers must deploy rigorous, self-validating assays.
Protocol A: Target Binding Kinetics via Surface Plasmon Resonance (SPR)
Unlike standard IC50 assays, SPR provides real-time kinetic data (
-
Sensor Chip Functionalization: Immobilize the target protein (e.g., JAK1 kinase domain) onto a CM5 sensor chip via standard amine coupling.
-
Causality: Covalent attachment ensures a stable, non-degrading baseline for precise kinetic measurements.
-
-
Analyte Injection & Internal Control: Inject serial dilutions (0.1 nM to 100 nM) of both the piperidine and the bicyclic analogs. Crucially, include a known reference standard (e.g., Tofacitinib) in every run.
-
Self-Validation: The reference standard verifies that the immobilized protein retains its native, active conformation. If the calculated
of the standard deviates from established literature values, the assay run is automatically invalidated, preventing false-positive affinity readings.
-
-
Kinetic Data Acquisition: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
and .
Protocol B: Human Liver Microsome (HLM) Stability Assay
This assay quantifies the metabolic liability of the scaffolds against hepatic CYP450 enzymes.
-
Incubation Setup: Incubate 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Co-factor Initiation & Control: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). Simultaneously, run a parallel control sample lacking NADPH.
-
Self-Validation: The minus-NADPH control is an absolute requirement. It ensures that any observed depletion of the compound is strictly due to enzymatic CYP450 metabolism. If the compound degrades in the minus-NADPH control, it indicates chemical instability or non-specific protein binding, invalidating the metabolic clearance calculation.
-
-
Quenching & Analysis: Quench the reactions at 0, 5, 15, 30, and 60 minutes using cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate intrinsic clearance (
) and half-life ( ).
Step-by-step comparative workflow for evaluating scaffold bioisosteres.
Strategic Recommendations for Scaffold Selection
While piperidine remains an excellent starting point for initial hit generation due to its synthetic accessibility and broad commercial availability, it frequently falls short during lead optimization due to metabolic liabilities and off-target promiscuity.
Transitioning to a 3-azabicyclo[3.1.0]hexan-1-amine scaffold is highly recommended when:
-
Kinase Selectivity is a Hurdle: The rigid 1-amine vector provides precise angular trajectories required to differentiate between closely related kinase isoforms (e.g., JAK1 vs. JAK2).
-
CYP-Mediated Clearance is High: If a piperidine lead suffers from rapid first-pass metabolism, the steric bulk of the fused cyclopropane ring effectively shields the
-carbons, prolonging systemic exposure. -
Entropic Penalties Limit Potency: If thermodynamic profiling indicates a high entropic cost upon binding, locking the conformation will translate directly to sub-nanomolar affinities.
References
-
Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands Source: MDPI (Molecules) URL:[Link]
- WO2016027195A1 - Aminopyrimidinyl compounds as JAK inhibitors Source: Google Patents URL
-
SwissBioisostere 2021: updated structural, bioactivity and physicochemical data delivered by a reshaped web interface Source: Nucleic Acids Research (Oxford Academic) URL:[Link]
Sources
Evaluating Blood-Brain Barrier Permeability of Azabicyclo[3.1.0]hexane Ligands
Executive Summary: The Rigid Scaffold Paradox
The azabicyclo[3.1.0]hexane scaffold has emerged as a "privileged structure" in CNS drug discovery, particularly for targets requiring precise conformational restriction such as metabotropic glutamate receptors (mGluR), dopamine D3 receptors, and histamine H3 receptors. Unlike flexible linear analogs (e.g., glutamate, histamine) or larger saturated heterocycles (e.g., piperidines), this bicyclic system offers a unique "V-shaped" geometry that locks pharmacophores into bioactive conformations, often dramatically improving receptor subtype selectivity.
However, for CNS applications, the scaffold presents a distinct challenge: balancing the physicochemical properties required for BBB penetration with the polarity often needed for receptor binding. While the core scaffold is lipophilic and compact, functionalizing it (e.g., with carboxylic acids for amino acid mimicry) can impede passive diffusion.
This guide objectively evaluates the BBB permeability of azabicyclo[3.1.0]hexane ligands, comparing them to standard alternatives, and provides validated protocols for their assessment.
Comparative Analysis: Azabicyclo[3.1.0]hexane vs. Alternatives
The following analysis contrasts the azabicyclo[3.1.0]hexane scaffold with its two primary medicinal chemistry competitors: Flexible Acyclic Analogs (the natural substrates) and Piperidine/Pyrrolidine rings (standard cyclic amines).
Table 1: Physicochemical & CNS Performance Comparison
| Feature | Azabicyclo[3.1.0]hexane | Flexible Acyclic Analogs (e.g., Glutamate, Histamine) | Piperidine / Pyrrolidine |
| Conformational Entropy | Low (Rigid) . Reduces entropic penalty upon binding. | High . Significant entropy loss upon binding. | Medium . Chair/boat interconversions possible. |
| Receptor Selectivity | High . Can discriminate between subtypes (e.g., mGlu2 vs mGlu3).[1] | Low . Often promiscuous binding across subtypes. | Moderate . Depends heavily on substituents. |
| Lipophilicity (LogP) | Tunable . Core is lipophilic; cyclopropane ring adds hydrophobic bulk without flexibility. | Low . Often highly polar/zwitterionic. | High . generally more lipophilic than acyclic amines. |
| BBB Permeability Mechanism | Mixed . Passive diffusion for amine ligands; Carrier-mediated (e.g., LAT1) for amino acid analogs. | Carrier-Mediated . Relies strictly on transporters (e.g., EAATs). | Passive Diffusion . Primary mode for most CNS drugs. |
| Metabolic Stability | High . Cyclopropane ring blocks metabolic oxidation at adjacent sites. | Low . Rapidly metabolized by endogenous enzymes. | Moderate . Susceptible to N-dealkylation or ring oxidation. |
| Efflux Liability (P-gp) | Moderate .[2] Rigid structure can sometimes evade P-gp recognition compared to larger flexible chains. | Low . Usually not P-gp substrates (too polar). | High . Common P-gp substrates. |
Case Study: The mGluR Agonist Breakthrough
The superiority of the azabicyclo[3.1.0]hexane scaffold is best exemplified by LY379268 , a conformationally restricted analog of glutamate.
-
The Problem: Glutamate is too polar to cross the BBB passively and is rapidly metabolized.
-
The Solution: The azabicyclo[3.1.0]hexane scaffold locks the glutamate pharmacophore.
-
Result: LY379268 exhibits nanomolar potency, high selectivity for mGlu2/3, and importantly, sufficient BBB permeability to be active in vivo (unlike many flexible analogs), likely due to improved lipophilicity masking the polar groups and utilization of specific transport mechanisms [1, 2].
Mechanistic Visualization: Structure-Permeability Logic
The following diagram illustrates the decision logic when evaluating this scaffold for CNS entry.
Figure 1: Decision logic for determining the BBB transport mechanism of azabicyclo[3.1.0]hexane ligands based on substituent chemistry.
Experimental Protocols for BBB Assessment
To validate the permeability of these ligands, a tiered approach is required. Do not rely solely on in silico models, as the rigid stereochemistry often defies standard predictive algorithms.
Phase 1: High-Throughput Screening (In Vitro)
Method: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) Why: Rapidly filters compounds based on passive diffusion potential. The azabicyclo scaffold's rigidity often results in higher permeability than predicted by TPSA alone due to "hidden" hydrogen bonds.
Protocol:
-
Preparation: Dissolve ligand in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).
-
Membrane: Use a PVDF filter plate coated with porcine brain lipid extract (20 mg/mL in dodecane). Note: Do not use standard hexadecane; brain lipids are essential for accurate prediction of this scaffold.
-
Incubation: Add donor solution (ligand) to bottom plate, PBS to acceptor plate. Sandwich and incubate for 18 hours at room temperature in a humidity chamber.
-
Analysis: Quantify ligand concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Determine Effective Permeability (
) using the formula: Target: cm/s indicates high BBB permeability [3].
Phase 2: Mechanistic Validation (Cell-Based)
Method: MDR1-MDCK Permeability Assay Why: To determine if the ligand is a substrate for P-glycoprotein (P-gp) efflux, a common issue with rigid amine scaffolds.
Protocol:
-
Cell Line: MDCK-MDR1 cells (overexpressing human P-gp).
-
Transport: Measure transport in both directions: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).
-
Efflux Ratio (ER): Calculate
. -
Interpretation: An ER > 2.0 indicates active efflux. If ER drops to ~1.0 upon co-incubation with a P-gp inhibitor (e.g., elacridar), the ligand is a P-gp substrate.
Phase 3: In Vivo Confirmation (Gold Standard)
Method: Cassette Dosing with Brain/Plasma Ratio (
Protocol:
-
Dosing: Administer the azabicyclo ligand (IV or PO, 1-10 mg/kg) to rats/mice.
-
Sampling: Collect blood and harvest brain tissue at
(usually 0.5 - 1 hour post-dose). -
Processing:
-
Plasma: Centrifuge and precipitate proteins.
-
Brain: Homogenize in PBS (1:3 ratio).
-
-
Analysis: LC-MS/MS quantification.
-
Calculation:
-
Total Partition Coefficient (
): . -
Unbound Partition Coefficient (
): The critical metric. (Determine using rapid equilibrium dialysis of brain homogenate). -
Target:
close to 1.0 indicates free equilibration. Values < 0.2 suggest efflux; Values > 3.0 suggest active uptake [4].
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating BBB permeability.
References
-
Bond, A., et al. (1999). "LY379268, a potent and selective group II metabotropic glutamate receptor agonist, is neuroprotective in gerbil global, but not focal cerebral ischaemia." Neuroscience Letters.
-
Imre, G. (2007).[1][3] "The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268." CNS Drug Reviews.
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.
-
Hammarlund-Udenaes, M. (2010). "Active-to-unbound blood-brain barrier transport relationships." Pharmaceutical Research.
Sources
Safety Operating Guide
Navigating the Disposal of 3-Azabicyclo[3.1.0]hexan-1-amine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 3-Azabicyclo[3.1.0]hexan-1-amine are at the forefront of innovation. This unique bicyclic amine holds promise in the development of new therapeutic agents. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of such specialized chemical entities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Azabicyclo[3.1.0]hexan-1-amine, grounded in scientific principles to ensure the protection of laboratory personnel and the environment.
Core Principles of Amine Waste Management
Alicyclic amines, such as 3-Azabicyclo[3.1.0]hexan-1-amine, are recognized for their utility in chemical synthesis but also for their potential environmental and health impacts if not managed correctly.[1] These compounds can be toxic to aquatic life and may persist in the environment if released without appropriate treatment.[2][3] Therefore, the foundational principle of disposal is the complete and contained destruction of the molecule.
Key Hazard Considerations
| Property | Information (based on analogs and parent structures) | Source |
| Molecular Formula | C₅H₁₀N₂ | ChemSrc |
| Molecular Weight | 98.15 g/mol | ChemSrc |
| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred |
| Hazards | Potential for skin, eye, and respiratory irritation. Assumed to be harmful if swallowed. | Fisher Scientific, CymitQuimica |
| Environmental Fate | Alicyclic amines can be environmental pollutants. Some are biodegradable, but persistence is possible. | Water Science & Technology |
Disposal Workflow: A Step-by-Step Protocol
The recommended and most secure method for the disposal of 3-Azabicyclo[3.1.0]hexan-1-amine is through licensed incineration. This ensures the complete thermal decomposition of the nitrogenous organic compound, minimizing the risk of environmental contamination.
Step 1: In-Lab Waste Segregation and Collection
Proper disposal begins at the point of generation. All waste streams containing 3-Azabicyclo[3.1.0]hexan-1-amine must be treated as hazardous.
-
Designated Waste Containers : Use clearly labeled, leak-proof containers made of compatible materials (e.g., high-density polyethylene) for collecting all waste. Separate containers should be used for liquid and solid waste.
-
Labeling : The label must clearly state "Hazardous Waste" and include the full chemical name: "3-Azabicyclo[3.1.0]hexan-1-amine". Avoid abbreviations.
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions.
-
Storage : Keep waste containers tightly sealed and store them in a designated, well-ventilated Satellite Accumulation Area (SAA) away from heat, sparks, or open flames.
Step 2: Personal Protective Equipment (PPE)
When handling waste containing 3-Azabicyclo[3.1.0]hexan-1-amine, appropriate PPE is mandatory to prevent exposure.
-
Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection : Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection : If there is a risk of aerosol or vapor generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][5]
Step 3: Managing Spills
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal - Incineration
The ultimate disposal of the collected waste must be handled by a licensed hazardous waste management company.
-
Contact EHS : Coordinate with your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Documentation : Ensure all necessary waste disposal forms are completed accurately.
-
Incineration : The preferred method of disposal is high-temperature incineration.[6] This process breaks down the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx). Modern incinerators are equipped with scrubbers and other emission control technologies to manage the release of NOx and other potential pollutants.
The Rationale Behind Incineration
Incineration is the gold standard for the disposal of many pharmaceutical and organic chemical wastes because it offers complete destruction of the active molecule.[6] For nitrogen-containing compounds like 3-Azabicyclo[3.1.0]hexan-1-amine, thermal decomposition at high temperatures ensures that the complex bicyclic structure is broken down, eliminating its chemical and biological activity.[7] While thermal decomposition can produce nitrogen oxides, licensed incineration facilities are designed to handle these byproducts in an environmentally compliant manner.
Alternative Disposal Considerations (and Why They Are Not Recommended)
-
Landfill : Direct disposal in a landfill is not recommended. The compound's potential solubility in water could lead to leaching into the soil and groundwater, causing long-term environmental contamination.[1]
-
Sewer System : Never dispose of 3-Azabicyclo[3.1.0]hexan-1-amine down the drain. As an amine, it can be toxic to aquatic organisms and disrupt the biological processes in wastewater treatment plants.
-
Chemical Neutralization : While amines can be neutralized with acids, this process can be exothermic and may not be suitable for this specific compound without detailed reactivity data. Furthermore, neutralization alone does not degrade the bicyclic structure, and the resulting salt may still be an environmental hazard.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 3-Azabicyclo[3.1.0]hexan-1-amine.
Caption: Disposal workflow for 3-Azabicyclo[3.1.0]hexan-1-amine.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For a specialized compound like 3-Azabicyclo[3.1.0]hexan-1-amine, a conservative and safety-first approach is paramount. By adhering to the principles of waste segregation, proper handling, and licensed incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity.
References
-
Water Science & Technology. (2021). Biodegradation of alicyclic amines by a newly isolated hypersaline tolerant strain Paenarthrobacter sp. TYUT067. [Link]
-
Environmental Science & Technology Letters. (2024). Tracking Aromatic Amines from Sources to Surface Waters. [Link]
-
Chemsrc. (n.d.). 3-azabicyclo[3.1.0]hexan-1-amine. [Link]
-
Canada.ca. (2021). Aliphatic Amines Group - information sheet. [Link]
-
PMC. (2024). Tracking Aromatic Amines from Sources to Surface Waters. [Link]
-
MasterMover. (n.d.). Managing Safe Material Handling in Pharmaceutical Manufacturing. [Link]
-
Enviro-Safe Resource Recovery. (2019). Pharmaceutical Waste Management Tips. [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]
-
GFL Environmental. (2024). How to Properly Handle and Dispose of Pharmaceutical Waste. [Link]
-
NIOSH. (n.d.). Occupational Health Guidelines for Chemical Hazards. [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
-
Duke University. (2025). Safe Handling of Hazardous Drugs. [Link]
-
The Journal of Physical Chemistry A. (2008). A Comparative Study on the Thermal Decomposition Behaviors between β-Cyclodextrin and Its Inclusion Complexes of Organic Amines. [Link]
Sources
- 1. iwaponline.com [iwaponline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 6. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 7. pubs.acs.org [pubs.acs.org]
Personal Protective Equipment (PPE) & Handling Guide: 3-Azabicyclo[3.1.0]hexan-1-amine
[1]
Executive Safety Summary: The "Why" Behind the Protocol
3-Azabicyclo[3.1.0]hexan-1-amine is not a generic reagent; it is a strained bicyclic amine. As a Senior Application Scientist, I urge you to look beyond the standard "irritant" label often found on preliminary SDSs.
The 3-azabicyclo[3.1.0] framework imparts specific physicochemical properties that dictate our safety approach:
-
High Basicity & Nucleophilicity: Like many secondary/primary amines in strained rings, the lone pair is highly accessible, making it aggressive toward biological tissue (mucous membranes, eyes).
-
Lipophilicity: The bicyclic hydrocarbon skeleton facilitates rapid dermal absorption, carrying the corrosive amine moiety deep into the dermis.
-
Volatility (Free Base): If you are handling the free amine (liquid) rather than the HCl salt (solid), vapor pressure becomes a critical inhalation hazard.
Core Directive: Treat this compound as a Class 1B Corrosive and a Potential Sensitizer .
PPE Matrix: The Defense System
Do not rely on standard latex or thin nitrile examination gloves for prolonged handling of bicyclic amines. The following matrix is designed for worst-case scenarios (handling the liquid free base or concentrated solutions).
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Hand Protection (Splash) | Double Nitrile (Accelerator-Free) | Spec: Minimum 5 mil (0.12 mm) outer / 4 mil inner.Why: Standard nitrile offers fair splash protection but amines can degrade nitrile over time. Double gloving provides a visual breach indicator. |
| Hand Protection (Immersion/Spill) | Laminate (Silver Shield/4H®) | Spec: EVOH/PE Laminate.Why: Small cyclic amines can permeate nitrile in <15 mins. Laminate films provide >480 min breakthrough time against aggressive amines. |
| Eye & Face | Chemical Goggles + Face Shield | Spec: ANSI Z87.1+ Impact/Splash rated.Why: Safety glasses are insufficient. Amine vapors can bypass glasses, causing "blue haze" (corneal edema) and permanent retinal damage upon splash. |
| Respiratory | Fume Hood (Primary) | Spec: Face velocity 80–100 fpm.Why: Engineering controls are superior to PPE. If hood use is impossible, use a Full-Face Respirator with Multi-Gas (Ammonia/Methylamine/Organic Vapor) cartridges. |
| Body | Tyvek® Lab Coat + Apron | Spec: Polyethylene-coated polypropylene.Why: Cotton absorbs amines, holding the corrosive agent against the skin. Impervious aprons prevent torso burns during transfer. |
PPE Decision Logic (Visualized)
The following decision tree guides your PPE selection based on the physical state and quantity of the reagent.
Figure 1: PPE Selection Logic based on physical state and scale. Note that the liquid free base requires significantly higher protection due to volatility and corrosivity.
Operational Protocols: Field-Proven Methodologies
A. Weighing & Transfer (Liquid Free Base)
The most critical moment for exposure is the transfer from the stock container.
-
Engineering Control: Perform all operations inside a certified chemical fume hood.
-
The "Double-Containment" Rule: Never transport the bottle outside the hood without secondary containment (e.g., a Nalgene bucket).
-
Syringe Technique (Preferred over Pouring):
-
Use a glass syringe with a long Luer-lock needle.
-
Why: Pouring viscous amines often leads to "dribbling" down the bottle neck, contaminating the exterior. Syringes eliminate this risk.
-
Self-Validating Step: Wipe the bottle threads with a dry Kimwipe after use. If the wipe turns yellow/discolored (oxidation), you have a seal breach.
-
B. Weighing (Solid Salt)
-
Static Control: Amine salts are often hygroscopic and prone to static. Use an anti-static gun if available.
-
Balance Hygiene: Place the balance inside the hood or use a powder containment enclosure.
-
Cleanup: Immediately wipe the balance area with a weak acid solution (e.g., 1% acetic acid) to neutralize invisible micro-dust.
Emergency Response & Decontamination
The "Amine Protocol": Water alone is often insufficient because amines can be oily and adhere to skin.
Exposure Response[2][3][4]
-
Skin Contact:
-
Blot, Don't Rub: Quickly blot excess liquid with a dry pad.
-
Flush: Rinse with water for 15 minutes.
-
Neutralize (Optional but Effective): For minor skin contact (unbroken skin), a wash with Polyethylene Glycol (PEG-400) is superior to water for solubilizing lipophilic amines. Consult your medical officer before adopting this.
-
-
Eye Contact: Immediate irrigation (15 mins minimum).[1][2] Do not use neutralizers in eyes.[3]
Spill Cleanup Workflow
Do not use standard paper towels for large spills; the high surface area can increase evaporation rates.
Figure 2: Spill Response Workflow. Note the neutralization step to suppress amine vapors before collection.
Disposal & Waste Management
Crucial Incompatibility: Never dispose of 3-Azabicyclo[3.1.0]hexan-1-amine in the same waste stream as Acyl Halides, Anhydrides, or Strong Oxidizers .
-
Reaction: Exothermic polymerization or violent oxidation can occur in the waste drum.
-
Correct Path: Segregate into "Basic Organic Waste."
-
Container Prep: Triple rinse empty bottles with methanol before disposal. Add the rinsate to the waste stream.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11397689, 3-Azabicyclo[3.1.0]hexan-1-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
- Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing (6th Edition). Wiley-Interscience. (Standard reference for Amine/Nitrile breakthrough times).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
